molecular formula C5HBrF3N B1372483 2-Bromo-3,5,6-trifluoropyridine CAS No. 1186194-66-0

2-Bromo-3,5,6-trifluoropyridine

Cat. No.: B1372483
CAS No.: 1186194-66-0
M. Wt: 211.97 g/mol
InChI Key: GTOTXPOTRNIDLC-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trifluoropyridine is a useful research compound. Its molecular formula is C5HBrF3N and its molecular weight is 211.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOTXPOTRNIDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672328
Record name 2-Bromo-3,5,6-trifluoropyridine
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Molecular Weight

211.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-66-0
Record name 2-Bromo-3,5,6-trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5,6-trifluoropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60672328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

2-Bromo-3,5,6-trifluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its function as a versatile synthetic building block. The pyridine core is a common scaffold in numerous biologically active molecules, and the presence of multiple fluorine atoms can enhance key properties such as metabolic stability, lipophilicity, and binding affinity.

The compound is characterized by a bromine atom at the 2-position, which serves as a highly effective reactive handle for carbon-carbon and carbon-heteroatom bond formation. This unique combination of a reactive bromine site and the modulating effects of three fluorine substituents makes this compound a valuable intermediate for constructing complex molecular architectures.[1] It is widely utilized in the development of kinase inhibitors, herbicides, and insecticides, where the fluorinated pyridine moiety is crucial for biological activity and stability.[1]

Section 2: Physicochemical and Spectroscopic Properties

Precise experimental data for several physical properties of this compound are not widely reported in the available literature. The following table summarizes the confirmed and anticipated characteristics.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 1186194-66-0[1][2]
Molecular Formula C₅HBrF₃N[1][2]
Molecular Weight 211.97 g/mol [1]
Physical Appearance Data not available. Structurally similar compounds exist as white solids or colorless to yellow liquids.[3][4][5][6]N/A
Melting Point Data not available.N/A
Boiling Point Data not available.N/A
Density Data not available.N/A
Solubility Data not available. Expected to have low solubility in water and good solubility in common organic solvents like THF, Dioxane, and DCM.N/A
Purity Typically available at ≥95% or 97%.[1][2]
Storage Store at 2-8°C, sealed and dry.[1][1]
InChI Key GTOTXPOTRNIDLC-UHFFFAOYSA-N[2]
Anticipated Spectroscopic Signatures
  • ¹H NMR: The spectrum is expected to be simple, showing a single signal for the proton at the C4 position. Due to coupling with the adjacent fluorine atoms at C3 and C5, this signal would likely appear as a triplet of triplets in the aromatic region (approximately δ 7.5-8.5 ppm).

  • ¹⁹F NMR: Three distinct signals are anticipated, one for each fluorine atom. The signals will exhibit complex splitting patterns due to mutual (F-F) and proton-fluorine (H-F) coupling. The chemical shifts will be indicative of their positions on the electron-deficient pyridine ring.

  • ¹³C NMR: Five signals are expected in the aromatic region. The carbon bearing the bromine (C2) would be significantly downfield. The other carbons will show characteristic C-F coupling constants (J-coupling), which are invaluable for definitive structural assignment.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of the carbon-bromine bond at the 2-position. This position is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles:

  • Electron-Deficient Ring: The pyridine nitrogen and the three strongly electron-withdrawing fluorine atoms render the aromatic ring electron-deficient. This enhances the electrophilicity of the carbon atoms, particularly the C-Br bond.

  • Versatile Leaving Group: The bromide at the 2-position is an excellent leaving group, making it an ideal substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[1][7] These reactions allow for the efficient introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.

The ability to perform selective cross-coupling reactions makes this compound a key intermediate for building diverse libraries of complex molecules for screening in drug discovery and agrochemical development programs.[1][7]

Section 4: Experimental Protocols

The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation utilizing this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used because it can efficiently cycle between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[8]

  • Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[8] Cesium carbonate is often more effective for challenging substrates due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used.[8] The organic solvent solubilizes the pyridine substrate and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.

  • Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[9] Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Inerting the System: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the experimental workflow.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Add Solids: - this compound - Arylboronic Acid - Base (K₂CO₃) B 2. Add Catalyst: - Pd(PPh₃)₄ A->B C 3. Inert Atmosphere: - Evacuate & Backfill (Ar) B->C D 4. Add Degassed Solvents: - Dioxane/H₂O C->D E 5. Heat & Stir (80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Extract: - Ethyl Acetate - H₂O / Brine Wash F->G H 8. Dry & Concentrate G->H I 9. Purify: - Column Chromatography H->I J Final Product I->J

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1186194-66-0) was not available in the searched resources. Therefore, this compound must be handled with extreme caution, assuming it possesses hazards similar to related bromo- and fluoro-pyridine derivatives.

General Hazard Profile (Based on Analogs):

  • Acute Toxicity: May be toxic or fatal if swallowed, inhaled, or in contact with skin.[10][11][12][13][14]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[5][10][11][12]

  • Respiratory Irritation: May cause respiratory irritation.[11][13]

Recommended Handling Procedures:

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Disclaimer: This safety information is based on structurally similar compounds. The user is REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before any handling or use of this compound.

Section 6: References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem. --INVALID-LINK--

  • LookChem. (n.d.). Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. --INVALID-LINK--

  • Guram, A. S., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-3-(trifluoromethyl)pyridine, 98%. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine CAS#: 189278-27-1. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE CAS#: 1159512-38-5. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from --INVALID-LINK--

  • Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. --INVALID-LINK--

  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Bromo-6-fluoropyridine. Retrieved from --INVALID-LINK--

  • SynQuest Labs. (n.d.). 2-Bromo-5-(trifluoromethoxy)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine(89402-29-9) 1H NMR. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from --INVALID-LINK--

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. --INVALID-LINK--

  • ChemScene. (n.d.). 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine (CAS: 1186194-66-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a reactive bromine substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluorinated pyridine core is a key pharmacophore in various biologically active molecules, and the bromo group provides a handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its practical application in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be used as a guide, with experimental verification recommended.

PropertyValueSource
CAS Number 1186194-66-0[3]
Molecular Formula C₅HBrF₃N[3]
Molecular Weight 211.97 g/mol [1]
IUPAC Name This compound[3]
Boiling Point 160.5±35.0 °C (Predicted)[4]
Density 1.901±0.06 g/cm³ (Predicted)[4]
pKa -9.72±0.20 (Predicted)[4]
Storage 2-8°C, under inert atmosphere[1][4]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, its preparation can be envisaged through established methods for the synthesis of polyhalogenated pyridines. A plausible route involves the diazotization of 3,5,6-trifluoropyridin-2-amine followed by a Sandmeyer-type bromination.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Bromination start 3,5,6-Trifluoropyridin-2-amine reagents_diaz NaNO₂, HBr (aq) diazonium Pyridin-2-yl diazonium bromide intermediate reagents_diaz->diazonium 0-5 °C reagents_sand CuBr product This compound reagents_sand->product Heat Suzuki_Coupling start This compound product 2-R-3,5,6-trifluoropyridine start->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product Buchwald_Hartwig start This compound product 2-(R¹R²N)-3,5,6-trifluoropyridine start->product amine R¹R²NH amine->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOtBu) base->product

References

Technical Guide: Physicochemical Characterization and Boiling Point Determination of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-3,5,6-trifluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its utility as a versatile building block stems from the strategic placement of bromine and fluorine substituents, which allows for selective functionalization through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the available physicochemical data for this compound, addresses the current gap in experimentally determined boiling point data, and presents a detailed protocol for its empirical determination. We will delve into the underlying principles governing the boiling points of halogenated heterocycles and offer a robust experimental design for researchers requiring this critical physical constant for process scale-up, purification, and regulatory documentation.

Introduction: The Synthetic Versatility of this compound

The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen atoms onto this ring system profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, in particular, serves as a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[1] The bromine atom at the 2-position acts as a versatile handle for metal-catalyzed cross-coupling reactions, while the fluorine atoms enhance biological activity and stability.[1][2]

Physicochemical Properties and Data for Structurally Related Analogs

While an experimental boiling point for this compound is not published, we can infer an approximate range by examining the properties of structurally similar compounds. The interplay of molecular weight, polarity, and intermolecular forces (dipole-dipole interactions, London dispersion forces) dictates the boiling point. The presence of a heavy bromine atom and multiple electronegative fluorine atoms suggests that this compound is a relatively high-boiling liquid at atmospheric pressure.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compoundC₅HBrF₃N211.97Not ReportedThe subject of this guide.[1]
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridineC₆H₂BrF₄N243.98153.1 ± 35.0 (Predicted)A structurally related compound with a trifluoromethyl group instead of three fluorine atoms. The boiling point is a computational prediction.[3][4][5]
2-Bromo-3-(trifluoromethyl)pyridineC₆H₃BrF₃N225.99Not Reported (Melting Point: 37-41 °C)This is a solid at room temperature, indicating strong intermolecular forces.[6]
2-Bromo-6-(trifluoromethyl)pyridineC₆H₃BrF₃N225.99Not Reported (Melting Point: 48-52 °C)Also a solid at room temperature.
2-Bromo-3-chloro-5-(trifluoromethyl)pyridineC₆H₂BrClF₃N260.44Not ReportedA heavier, more highly halogenated analog.[7]

The data from these related compounds, particularly the predicted boiling point of a trifluoromethyl analog, suggest that the boiling point of this compound likely falls in the range of 140-180 °C at standard atmospheric pressure. However, computational predictions can have significant error margins, making experimental verification essential.

Synthesis and Purification Considerations

A common synthetic route to related fluorinated pyridines involves diazotization of an aminopyridine precursor followed by a fluorination reaction, and subsequent bromination.[8][9] Purification of the final product, this compound, would typically involve extraction and column chromatography.[10] For larger quantities or to achieve high purity, vacuum distillation is the preferred method. A reliable boiling point is critical for designing an effective distillation protocol.

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated fluoropyridine, highlighting the stage where boiling point determination is crucial.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A Aminopyridine Precursor B Diazotization & Fluorination A->B C Bromination B->C D Crude Product C->D E Extraction & Column Chromatography D->E F High Purity Sample E->F G Boiling Point Determination F->G H Vacuum Distillation F->H G->H Informs Conditions

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol for Boiling Point Determination

Given the likely boiling point of this compound, the Thiele tube method is a suitable and material-sparing technique for its determination.[11] This method relies on the principle that at a liquid's boiling point, its vapor pressure equals the surrounding atmospheric pressure.[12]

4.1. Materials and Equipment
  • This compound (high purity sample)

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 250 °C range)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., 75 x 10 mm) or Durham tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-heater

  • Safety glasses and appropriate personal protective equipment (PPE)

4.2. Step-by-Step Procedure
  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is level with the thermometer bulb. The rubber band should be positioned well above the level of the heating oil to prevent degradation.

  • Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the center of the main body of the tube. The heating oil should cover the sample but remain below the rubber band.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater. The design of the Thiele tube will ensure even heat distribution through convection of the oil.[13]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached, the vapor pressure of the sample will increase, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop. The exact moment that the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external atmospheric pressure. Record the temperature at this precise moment. This is the boiling point.

  • Repeatability: Allow the apparatus to cool sufficiently and repeat the measurement at least two more times to ensure the result is reproducible.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary.

G cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_measurement Measurement Phase A 1. Attach sample tube to thermometer B 2. Insert inverted capillary tube A->B C 3. Place assembly in Thiele tube with oil B->C D 4. Gently heat side arm C->D E 5. Observe slow, then rapid bubbling D->E F 6. Remove heat source E->F G 7. Watch for liquid to enter capillary F->G H 8. Record temperature at that instant G->H

Caption: Flowchart of the Thiele tube boiling point determination method.

Conclusion and Future Work

While a definitive experimental boiling point for this compound is not currently available in the literature, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The physicochemical properties of related analogs suggest a boiling point in the range of 140-180 °C. The Thiele tube method offers a reliable and material-efficient means of verifying this prediction. The determination of this fundamental physical constant is a critical step in enabling the wider use of this compound in process chemistry and drug discovery, facilitating more efficient purification, safer handling, and comprehensive characterization of this important synthetic intermediate. It is recommended that researchers working with this compound perform this measurement and contribute the data to the public domain to benefit the wider scientific community.

References

A Comprehensive Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Handling, and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Bromo-3,5,6-trifluoropyridine, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, safe handling protocols, and its role in synthetic applications. While a definitive experimental melting point is not widely reported in commercial or academic literature, this guide offers a comprehensive overview of available data and contextualizes its significance for laboratory applications.

Executive Summary: The Synthetic Value of a Polyhalogenated Pyridine

This compound is a highly functionalized heterocyclic compound. Its utility in organic synthesis stems from the presence of multiple reactive sites. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the trifluorinated pyridine ring offers unique electronic properties and metabolic stability to target molecules, a desirable feature in the design of novel bioactive compounds. This guide will delve into the known characteristics of this compound and provide expert insights into its practical application.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. While some experimental data for this compound is limited, a summary of its known attributes is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅HBrF₃N--INVALID-LINK--[1]
Molecular Weight 211.97 g/mol --INVALID-LINK--[1]
CAS Number 1186194-66-0--INVALID-LINK--[1]
Melting Point Not availableN/A
Appearance Data not availableN/A
Storage 2-8°C, sealed, dry--INVALID-LINK--[1]

It is noteworthy that the melting points of structurally similar compounds have been reported. For instance, 2-Bromo-3-(trifluoromethyl)pyridine has a melting point in the range of 37-43°C[2], while 2-Bromo-6-(trifluoromethyl)pyridine melts at 48-52°C[3]. These values, however, should not be extrapolated to this compound due to the significant influence of fluorine substitution on crystal lattice interactions and, consequently, the melting point.

The Challenge of an Unreported Melting Point

The absence of a reported melting point in major chemical databases and supplier specifications suggests that this compound may exist as a liquid at room temperature or that its solid form has not been extensively characterized in publicly available literature. For researchers synthesizing or acquiring this compound, an experimental determination of its melting point is a critical first step in its characterization.

Protocol for Experimental Melting Point Determination

For a novel or uncharacterized compound, a standard and reliable method for melting point determination is essential.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Determination: For an accurate measurement, start heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range). A narrow melting range (typically < 2°C) is indicative of a pure compound.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Phase Change Heat->Observe Record Record T_start and T_end Observe->Record Purity Assess Purity from Range Record->Purity

Caption: Workflow for experimental melting point determination.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. The safety protocols for similar halogenated pyridines should be adopted.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Safe_Handling_Protocol cluster_ppe Personal Protective Equipment cluster_environment Work Environment cluster_procedure Handling Procedures cluster_storage Storage Gloves Chemical-Resistant Gloves Goggles Safety Goggles LabCoat Lab Coat FumeHood Fume Hood Eyewash Eyewash Station Nearby AvoidContact Avoid Skin/Eye Contact AvoidInhalation Avoid Inhalation NoIngestion No Eating/Drinking StoreCool Store at 2-8°C StoreDry Keep Dry StoreSealed Tightly Sealed Container

Caption: Key pillars of the safe handling protocol for this compound.

Synthetic Applications and Mechanistic Considerations

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[1] Its utility is primarily centered around the reactivity of the C-Br bond.

Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent leaving group, making it highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted aminopyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynylpyridines.

The electron-withdrawing nature of the fluorine atoms on the pyridine ring can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Role in Drug Discovery

Fluorinated pyridines are prevalent motifs in many bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a building block for introducing this highly desirable scaffold into potential drug candidates, such as kinase inhibitors and other targeted therapies.[1]

Conclusion

This compound is a synthetically important, yet physically under-characterized, building block. While its melting point remains to be definitively reported in the public domain, its value in the synthesis of complex, fluorinated molecules for drug discovery and agrochemical development is clear. This guide provides a comprehensive overview of the available data and outlines best practices for its handling and characterization. It is essential for researchers to proceed with caution, adhering to stringent safety protocols, and to perform thorough characterization, including melting point determination, upon receiving or synthesizing this compound.

References

2-Bromo-3,5,6-trifluoropyridine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3,5,6-trifluoropyridine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its utility in creating complex, biologically active molecules, such as kinase inhibitors, is of significant interest to the drug development community.[1][2] A compound's therapeutic efficacy and its viability for formulation are fundamentally linked to its solubility, a critical physicochemical parameter that governs bioavailability, processability, and formulation strategies.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While experimental solubility data for this specific compound is not widely published, this document outlines the foundational principles influencing its solubility and presents a detailed, industry-standard protocol for its empirical determination.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry. The strategic incorporation of fluorine atoms and trifluoromethyl groups into a molecule can significantly enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5][6] this compound serves as a versatile intermediate, with the bromine atom providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the fluorine substituents modulate the electronic properties and conformation of the pyridine ring.[1][4][7]

Understanding the solubility of such a key intermediate is not merely an academic exercise. It is a critical step in:

  • Drug Discovery: Ensuring sufficient solubility in assay buffers is essential for accurate high-throughput screening (HTS) and the generation of reliable structure-activity relationship (SAR) data.[8]

  • Process Chemistry: Solubility in various organic solvents dictates the choice of reaction media, purification strategies (e.g., crystallization), and overall process efficiency.

  • Formulation Development: For an active pharmaceutical ingredient (API), poor aqueous solubility is a major hurdle that can lead to low and variable oral bioavailability, complicating clinical development.[3][9] According to the Biopharmaceutical Classification System (BCS), solubility is a primary determinant in classifying a drug and predicting its in vivo performance.[3][10]

Physicochemical Profile and Solubility Prediction

A thorough understanding of a compound's intrinsic properties is the first step in assessing its solubility. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅BrF₃N[1][11]
Molecular Weight 211.97 g/mol [1]
CAS Number 1186194-66-0[1]
Predicted pKa Data not availableN/A
Predicted logP Data not availableN/A
Experimental Solubility Data not publicly availableN/A

Causality Behind Expected Solubility: The molecular structure of this compound—a pyridine ring heavily substituted with electronegative halogens—strongly suggests low aqueous solubility and higher solubility in organic solvents. The three fluorine atoms and the bromine atom are electron-withdrawing and contribute to the compound's lipophilicity ("fat-loving") nature. This characteristic is often desirable in drug candidates designed to cross cellular membranes but presents a significant challenge for developing aqueous-based formulations.

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, an empirical determination of solubility is necessary. The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the WHO and ICH for BCS classification.[12][13][14] This method establishes the equilibrium between the undissolved solid and a saturated solution at a specific temperature.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the validated workflow for determining the equilibrium solubility of a compound like this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation prep_compound 1. Weigh Excess Compound prep_solvent 2. Prepare Solvent System (e.g., pH 1.2, 4.5, 6.8 buffers) add_solid 3. Add Excess Solid to Solvent prep_solvent->add_solid agitate 4. Agitate at Constant Temp. (e.g., 24-72h at 37°C) add_solid->agitate Achieve Equilibrium phase_sep 5. Separate Solid & Liquid (Centrifugation or Filtration) agitate->phase_sep analyze 6. Quantify Concentration of Supernatant (e.g., HPLC-UV) phase_sep->analyze calculate 7. Calculate Solubility (mg/mL) analyze->calculate report Final Solubility Report calculate->report

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Materials and Reagents:

  • This compound (solid form)

  • Calibrated analytical balance

  • Vials (e.g., 4 mL glass vials with screw caps)

  • Constant temperature shaker/incubator (set to 37 ± 1 °C)

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Aqueous buffers: pH 1.2, 4.5, 6.8 (and other relevant media)

  • Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Experimental Procedure:

  • Step 2.1: Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~5 mg of compound per 1 mL of solvent.

  • Step 2.2: Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 6.8 buffer) to the vial. Prepare a minimum of three replicates for each solvent condition.[14]

  • Step 2.3: Equilibration: Securely cap the vials and place them in a shaker incubating at a constant temperature (37 °C for biorelevance).[13][15] Agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.

  • Step 2.4: Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be done via:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Filtration: Carefully draw the suspension into a syringe and filter it through a chemically compatible, low-adsorption syringe filter (e.g., PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any binding sites on the filter.

  • Step 2.5: Analysis:

    • Prepare a calibration curve by making serial dilutions of a stock solution of the compound (prepared in an organic solvent like DMSO or acetonitrile) in the mobile phase.

    • Dilute the saturated supernatant with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and standards via a validated HPLC-UV method.[8][16] The concentration is determined by comparing the peak area of the sample to the calibration curve.

  • Step 2.6: Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The final result is reported in mg/mL or µg/mL.

Conclusion and Future Directions

While this compound is a compound of high interest, a comprehensive public dataset on its solubility is lacking. This guide provides the theoretical context and a robust, actionable experimental framework for researchers to generate this critical data. The shake-flask method described herein represents the industry-standard approach, ensuring that the data generated is reliable, reproducible, and suitable for critical decision-making in drug discovery and development pipelines. Accurate solubility data will empower scientists to optimize reaction conditions, design more effective screening assays, and develop viable formulations, ultimately accelerating the translation of novel chemical entities from the laboratory to the clinic.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-3,5,6-trifluoropyridine is a highly functionalized heterocyclic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and multiple fluorine substituents on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry for the development of targeted therapies such as kinase inhibitors.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug development and other advanced applications.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage data from analogous halogenated pyridines to provide a detailed, predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar complex molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of this compound and the numbering of its constituent atoms.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (or the use of polarization transfer techniques like DEPT) will be necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short. The wide chemical shift range of ¹⁹F NMR requires a large spectral width.[2][3]

  • 2D NMR (Optional but Recommended): For unambiguous assignments, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY/NOESY (¹H-¹⁹F) to establish through-bond and through-space connectivities.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the proton at the C4 position.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
~7.5 - 8.5ddd (doublet of doublet of doublets)J(H,F)H4

Interpretation of the ¹H NMR Spectrum:

The single proton at the C4 position will be coupled to the three fluorine atoms. The magnitude of the coupling constants (J-values) will depend on the number of bonds separating the interacting nuclei.

  • ³J(H4-F3): A three-bond coupling to the fluorine at C3 is expected.

  • ³J(H4-F5): A three-bond coupling to the fluorine at C5 is also anticipated.

  • ⁴J(H4-F6): A smaller four-bond coupling to the fluorine at C6 may also be observed.

The resulting signal will appear as a complex multiplet, likely a doublet of doublet of doublets, assuming all three couplings are resolved. The chemical shift will be downfield due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit five distinct signals, each corresponding to a carbon atom in the pyridine ring. Each signal will be split into a multiplet due to coupling with the fluorine atoms.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
~100 - 110d¹J(C-Br)C2
~145 - 155ddd¹J(C-F), ²J(C-F), ³J(C-F)C3
~115 - 125ddd²J(C-F), ²J(C-F), ³J(C-F)C4
~140 - 150ddd¹J(C-F), ²J(C-F), ³J(C-F)C5
~150 - 160ddd¹J(C-F), ²J(C-F), ²J(C-F)C6

Interpretation of the ¹³C NMR Spectrum:

The interpretation of the ¹³C NMR spectrum of a fluorinated compound is highly informative due to the large C-F coupling constants.

  • ¹J(C-F): Carbons directly bonded to fluorine (C3, C5, C6) will exhibit large one-bond coupling constants, typically in the range of 200-300 Hz. These large couplings are a definitive indicator of a direct C-F bond.

  • ²J(C-F) and ³J(C-F): Smaller two- and three-bond couplings will also be observed, providing valuable information about the connectivity of the carbon skeleton.

  • Chemical Shifts: The chemical shifts of the carbon atoms will be significantly influenced by the electronegativity of the attached substituents. Carbons bonded to fluorine will be shifted downfield. The carbon bearing the bromine (C2) will also be influenced, though typically to a lesser extent than fluorine.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show three distinct signals, one for each of the non-equivalent fluorine atoms.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
-110 to -130mJ(F,F), J(F,H)F3
-140 to -160mJ(F,F), J(F,H)F5
-90 to -110mJ(F,F)F6

Interpretation of the ¹⁹F NMR Spectrum:

¹⁹F NMR is particularly sensitive to the electronic environment, and the wide chemical shift range allows for excellent signal dispersion.[2][3]

  • Chemical Shifts: The chemical shifts of the fluorine atoms are highly dependent on their position on the pyridine ring and the nature of the adjacent substituents.

  • F-F Coupling: The fluorine atoms will couple with each other, giving rise to complex multiplets. The magnitude of the F-F coupling constants depends on the number of intervening bonds and the spatial relationship between the coupled nuclei.

  • F-H Coupling: The fluorine atoms at C3 and C5 will also couple to the proton at C4, further splitting their signals.

G cluster_nmr NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) DataAcq Data Acquisition (400+ MHz Spectrometer) SamplePrep->DataAcq H1_NMR 1H NMR DataAcq->H1_NMR C13_NMR 13C NMR DataAcq->C13_NMR F19_NMR 19F NMR DataAcq->F19_NMR TwoD_NMR 2D NMR (Optional) DataAcq->TwoD_NMR DataProc Data Processing (FT, Phasing, Baseline Correction) H1_NMR->DataProc C13_NMR->DataProc F19_NMR->DataProc TwoD_NMR->DataProc Interpretation Spectral Interpretation (Chemical Shifts, Couplings) DataProc->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. For more detailed fragmentation analysis, electron ionization (EI) can be used.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

  • Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.

Predicted Mass Spectral Data
m/z (relative abundance)Interpretation
[M]+• and [M+2]+• (approx. 1:1 ratio)Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom.
[M-Br]+Fragment ion corresponding to the loss of a bromine atom.
[M-F]+Fragment ion corresponding to the loss of a fluorine atom.

Interpretation of the Mass Spectrum:

The most prominent feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This pattern is a definitive signature for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry will allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₅HBrF₃N).

G cluster_ms Mass Spectrometry Analysis Molecule C5HBrF3N Ionization Ionization (e.g., ESI, EI) Molecule->Ionization MolecularIon [M]+• / [M+2]+• (Isotopic Pattern) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 [M-Br]+ Fragmentation->Fragment1 Fragment2 [M-F]+ Fragmentation->Fragment2

Caption: Fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) with an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet or a Nujol mull (if solid).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakC-H stretching
~1600 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)
~1300 - 1000StrongC-F stretching
< 800Medium-StrongC-Br stretching and ring bending modes

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations. These bands are typically found in the region of 1300-1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A weak C-H stretching band for the single aromatic proton is expected around 3100-3000 cm⁻¹. The C-Br stretching vibration will be found at lower wavenumbers, typically below 800 cm⁻¹.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary pieces of structural information. This guide has outlined the expected spectral features based on fundamental principles and data from analogous compounds. By following the described experimental protocols and interpretative strategies, researchers can confidently elucidate the structure and purity of this important synthetic building block, ensuring its quality and suitability for applications in drug discovery and materials science.

References

1H NMR Analysis of 2-Bromo-3,5,6-trifluoropyridine: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-3,5,6-trifluoropyridine, a key building block in pharmaceutical and agrochemical synthesis.[1] We will deconstruct the theoretical underpinnings that govern the spectrum of this unique molecule, focusing on the profound influence of its halogen substituents. This guide moves beyond simple data reporting to explain the causality behind the observed spectral characteristics, offering field-proven insights into experimental design, data acquisition, and interpretation. Detailed protocols, data tables, and explanatory diagrams are provided to serve as a self-validating system for researchers engaged in the characterization of complex fluorinated heterocycles.

Introduction: The Structural Significance of a Polysubstituted Pyridine

This compound is a valuable heterocyclic intermediate, prized for its reactive sites that allow for selective cross-coupling and nucleophilic substitution reactions.[1] Its utility in creating kinase inhibitors, targeted therapies, and next-generation agrochemicals makes its unambiguous structural verification paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. However, the molecule's polysubstituted and heavily fluorinated nature presents a unique interpretive challenge that, when understood, provides a masterclass in NMR principles. This guide will illuminate the analysis of its sole proton, H-4, whose signal is a rich source of structural information.

Theoretical Framework: Decoding the Influences on the H-4 Proton

The ¹H NMR spectrum is governed by three primary factors: chemical shift, integration, and spin-spin coupling (multiplicity).[3][4] For this compound, the latter two are straightforward: the integration will correspond to a single proton, and its multiplicity will be determined by its neighbors. The core of the analysis lies in understanding the chemical shift and the complex coupling patterns introduced by the fluorine atoms.

Chemical Shift: The Impact of a Halogen-Rich Environment

The position of a proton's signal (its chemical shift, δ) is dictated by the local electronic environment. Electron-withdrawing groups "deshield" a nucleus, reducing the electron density around it and causing its signal to appear further downfield (at a higher ppm value).[3][5]

In this compound, the H-4 proton is flanked by a bromine atom and three fluorine atoms. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly deshields the entire pyridine ring.[6] This collective effect shifts the H-4 signal substantially downfield into the aromatic region, typical for protons on electron-deficient heterocyclic systems.

Spin-Spin Coupling: The Voice of Neighboring Nuclei

The most information-rich feature of the H-4 signal is its multiplicity, which arises from spin-spin coupling with the neighboring fluorine (¹⁹F) nuclei. ¹⁹F has a spin quantum number of I = ½ (the same as ¹H) and a high gyromagnetic ratio, resulting in strong, observable couplings.[6] These couplings occur through the bonding framework, and their magnitude (the coupling constant, J, measured in Hertz) depends on the number of bonds separating the coupled nuclei.

For the H-4 proton, we must consider three distinct H-F couplings:

  • Two Ortho Couplings (³JH4-F3 and ³JH4-F5): Coupling across three bonds. In aromatic systems, three-bond H-F couplings are typically in the range of 6-10 Hz.

  • One Meta Coupling (⁴JH4-F6): Coupling across four bonds. These "long-range" couplings are smaller, generally in the 1-4 Hz range for fluorinated pyridines.[7]

The resulting signal for H-4 will therefore not be a simple singlet, but a complex multiplet. It is predicted to be a triplet of triplets (tt) . The larger triplet arises from coupling to the two chemically equivalent meta fluorine atoms (F-3 and F-5), and each peak of that triplet is further split into a smaller triplet by the single para fluorine atom (F-6).

Experimental Protocol: A Self-Validating Workflow

Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible data.

Step 1: Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relative inertness and minimal overlapping signals. For compounds with poor solubility, DMSO-d₆ or Acetone-d₆ can be used, but be aware that solvent choice can slightly alter chemical shifts.[8]

  • Concentration: Prepare a solution of 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Step 2: NMR Spectrometer Setup and Acquisition

The following parameters are based on a standard 400 MHz spectrometer.

  • Instrument Tuning: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (resolution).[9]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse proton acquisition sequence.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).

    • Number of Scans: Acquire 8 to 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1.5-2.0 seconds.[9]

Step 3: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm.

  • Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Visualization

The processed spectrum should reveal a single, complex signal in the aromatic region.

Analysis of the H-4 Signal

The signal for the H-4 proton is expected to appear as a well-resolved triplet of triplets. By measuring the distances between the split peaks, we can extract the coupling constants.

ParameterPredicted ValueDescription
Chemical Shift (δ) 7.5 - 8.5 ppmThe proton is significantly deshielded by the four adjacent electronegative halogen atoms, shifting it downfield.
Multiplicity Triplet of Triplets (tt)The signal is split first by the two equivalent meta fluorine atoms (F3, F5) and then by the para fluorine atom (F6).
³JH-F (ortho) ~7-9 HzThe larger coupling constant, representing the three-bond coupling between H4 and the fluorines at positions 3 and 5.
⁴JH-F (meta) ~1-3 HzThe smaller coupling constant, representing the four-bond coupling between H4 and the fluorine at position 6.
Visualization of Molecular Structure and Coupling

Understanding the coupling pathways is key to interpretation. The following diagram illustrates the structure of this compound and the spin-spin couplings influencing the H-4 proton.

Caption: Molecular structure and key H-F spin-spin coupling pathways.

Logical Workflow for Analysis

The entire process, from sample to final structure confirmation, follows a logical sequence.

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis cluster_confirm Confirmation prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq ¹H NMR Acquisition (400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phase, Reference) acq->proc Raw Data (FID) interp Spectrum Interpretation (Chemical Shift, Multiplicity, J-values) proc->interp Processed Spectrum confirm Structure Confirmation interp->confirm Assign Data

Caption: Standardized workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound, while featuring only a single proton signal, offers a wealth of structural information. A thorough understanding of the powerful deshielding effects of halogen substituents and the principles of H-F spin-spin coupling allows for its complete and unambiguous characterization. The predicted triplet of triplets pattern serves as a distinctive fingerprint for the H-4 proton, confirming its position and the integrity of the molecule. The methodologies and interpretive logic detailed in this guide provide a robust framework for the analysis of this compound and can be extrapolated to other complex, fluorinated molecules encountered in modern drug discovery and materials science.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-3,5,6-trifluoropyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis of chemical shifts, a detailed experimental protocol for spectral acquisition, and the interpretation of the resulting data. This molecule is a key building block in medicinal chemistry and agrochemical synthesis, making its unambiguous characterization essential.[1]

Introduction: The Structural Significance of this compound

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, where the bromine and fluorine substituents can be selectively manipulated in cross-coupling and nucleophilic substitution reactions.[1] This allows for the construction of complex, highly functionalized pyridine-based molecules, which are prominent scaffolds in kinase inhibitors and other targeted therapies.[1][2] Accurate structural elucidation via techniques like ¹³C NMR is paramount for quality control and for understanding the electronic environment of the pyridine ring, which ultimately influences its reactivity and biological activity.

Theoretical Principles: Understanding Substituent Effects on ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts in aromatic and heteroaromatic rings are profoundly influenced by the electronic properties of the substituents.[3][4] In this compound, the interplay of inductive and resonance effects of the bromine and fluorine atoms, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, dictates the chemical shift of each carbon atom.

  • Inductive Effects: Both fluorine and bromine are highly electronegative atoms. They withdraw electron density from the carbon atoms to which they are attached (the ipso-carbons) and, to a lesser extent, from adjacent carbons.[4][5] This deshielding effect generally causes a downfield shift (higher ppm value) for the directly attached and nearby carbons.[4]

  • Resonance Effects: Halogens can also donate a lone pair of electrons into the π-system of the pyridine ring. This resonance effect introduces electron density at the ortho and para positions relative to the substituent, which would cause an upfield (shielding) shift. However, for halogens, the inductive effect is generally stronger than the resonance effect.

  • Fluorine vs. Bromine: Fluorine is more electronegative than bromine, leading to a stronger inductive withdrawal. The ¹J(C-F) coupling is also a significant feature in the ¹³C NMR spectrum of fluorinated compounds, providing valuable structural information.[6]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields all the ring carbons compared to benzene.

Based on these principles, we can predict the relative chemical shifts for the carbons in this compound. The carbons directly bonded to fluorine (C-3, C-5, C-6) and bromine (C-2) are expected to be significantly downfield. The sole carbon attached to hydrogen (C-4) will be the most upfield of the ring carbons.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2125 - 135Doublet of Doublets (d,d)
C-3150 - 160Doublet of Doublets (d,d)
C-4110 - 120Doublet of Doublets of Doublets (ddd)
C-5140 - 150Doublet of Doublets of Doublets (ddd)
C-6155 - 165Doublet of Doublets (d,d)

Note: The multiplicity predictions are based on expected one-bond and multi-bond carbon-fluorine couplings.

The following diagram illustrates the molecular structure and the assignment of carbon atoms.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for its good solubilizing properties and well-characterized residual peak.[9][10]
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • If required for quantitative analysis, a known amount of an internal standard can be added.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for good resolution and lineshape.

3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
  • Transmitter Frequency Offset: Center the transmitter frequency in the middle of the expected spectral region.
  • Acquisition Time (AQ): Typically around 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.
  • Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹³C couplings.[11]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Perform baseline correction.
  • Reference the spectrum by setting the solvent's residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if quantitative analysis is desired.

The following diagram illustrates the experimental workflow for acquiring the ¹³C NMR spectrum.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification and for understanding the electronic landscape of this important synthetic intermediate. While experimental data is not widely published, a combination of theoretical principles and data from analogous compounds allows for a reliable prediction of the chemical shifts. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality spectra. The unique substitution pattern of this molecule, with its multiple halogen atoms, makes its ¹³C NMR spectrum a rich source of information on substituent effects in heteroaromatic systems.

References

An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Significance of 2-Bromo-3,5,6-trifluoropyridine in Modern Chemistry

Fluorinated pyridines are a cornerstone of modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, with its unique substitution pattern, offers a versatile scaffold for the synthesis of complex, biologically active molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluorine atoms modulate the electronic properties of the pyridine ring.

Fundamentals of ¹⁹F NMR Spectroscopy for Fluoropyridines

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorine-containing compounds due to several key advantages:

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, providing strong NMR signals and high sensitivity, approaching that of ¹H NMR.[2][3]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly larger than for ¹H NMR.[2] This wide dispersion minimizes the likelihood of signal overlap, even in complex molecules, allowing for clearer spectral interpretation.

  • Sensitivity to the Local Electronic Environment: The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for subtle changes in molecular structure and conformation.

Predicted ¹⁹F NMR Spectrum of this compound: An Educated Analysis

Based on the analysis of related fluoroaromatic compounds, we can predict the key features of the ¹⁹F NMR spectrum of this compound. The spectrum is expected to show three distinct signals, one for each of the fluorine atoms at the C3, C5, and C6 positions.

Predicted Chemical Shifts (δ)

The chemical shifts of the fluorine atoms on the pyridine ring are influenced by the electronic effects of the bromine atom and the nitrogen atom. In general, fluorine atoms on aromatic rings appear in a characteristic region of the ¹⁹F NMR spectrum. For fluoroaromatic compounds, this range is typically between -80 and -170 ppm relative to CFCl₃.

To approximate the chemical shifts for this compound, we can consider the data for a similar compound, 5-bromo-1,2,3-trifluorobenzene. While the pyridine nitrogen will alter the precise values, the relative positions of the signals provide a useful starting point.

Fluorine PositionPredicted Chemical Shift Range (ppm)Rationale
F3-130 to -150The fluorine at the C3 position is ortho to the bromine atom and the nitrogen atom. The electron-withdrawing nature of the adjacent nitrogen and bromine is expected to deshield this fluorine nucleus, shifting it downfield compared to the other fluorines.
F5-150 to -170The fluorine at the C5 position is meta to the bromine and para to the nitrogen. It is expected to be the most shielded of the three fluorine nuclei, appearing at the most upfield chemical shift.
F6-140 to -160The fluorine at the C6 position is ortho to the nitrogen and meta to the bromine. The strong electron-withdrawing effect of the adjacent nitrogen will lead to significant deshielding. The precise chemical shift will be a balance of the effects from the nitrogen and the more distant bromine.
Predicted Spin-Spin Coupling (J-Coupling)

Spin-spin coupling between the fluorine nuclei will result in complex splitting patterns for each signal. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

  • ³J (ortho) Coupling: Coupling between adjacent fluorine atoms (F5-F6) is expected to be in the range of 15-25 Hz.

  • ⁴J (meta) Coupling: Coupling between fluorine atoms separated by four bonds (F3-F5) is typically smaller, in the range of 2-10 Hz.

  • ⁵J (para) Coupling: Coupling between fluorine atoms across the ring (F3-F6) is generally the smallest, often less than 2 Hz, and may not always be resolved.

The lone proton at the C4 position will also couple to the adjacent fluorine atoms (F3 and F5). This ³J(H-F) coupling is typically in the range of 5-10 Hz.

The expected splitting pattern for each fluorine signal would be a doublet of doublets, reflecting coupling to the other two fluorine nuclei. Further splitting due to coupling with the C4-proton may also be observed.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

Acquiring a high-quality ¹⁹F NMR spectrum requires careful consideration of several experimental parameters. The following is a robust, self-validating protocol that can be adapted for most modern NMR spectrometers.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves this compound. Common choices for fluorinated aromatic compounds include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-20 mg/mL. For quantitative measurements, precise weighing of both the sample and an internal standard is necessary.

  • Internal Standard (for Quantitative NMR): For quantitative analysis, a fluorine-containing internal standard with a known concentration and a signal that does not overlap with the analyte signals should be added. A common choice is trifluorotoluene or 1,3,5-trifluorobenzene.

NMR Spectrometer Setup and Acquisition Parameters

The following diagram outlines the logical workflow for setting up a ¹⁹F NMR experiment.

Caption: Experimental workflow for ¹⁹F NMR spectroscopy.

The following table summarizes the key acquisition parameters for a standard ¹⁹F NMR experiment.

ParameterRecommended ValueRationale
Pulse Angle30-45°A smaller pulse angle allows for a shorter relaxation delay, which can reduce the total experiment time without significantly compromising signal intensity for qualitative analysis. For quantitative measurements, a 90° pulse is often used with a longer relaxation delay.[4]
Spectral Width200-250 ppmThis range is sufficient to cover the expected chemical shifts of the fluorine atoms in this compound and most common reference compounds.
Acquisition Time1-2 secondsAn acquisition time of 1-2 seconds will provide adequate resolution to resolve the expected coupling patterns.
Relaxation Delay2-5 secondsThis delay allows for sufficient relaxation of the fluorine nuclei between pulses, preventing signal saturation and ensuring accurate signal integration. For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.[5]
Number of Scans16-64The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. Due to the high sensitivity of ¹⁹F, a relatively small number of scans is often sufficient.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of the fluorine signals and to gain further structural insights, two-dimensional (2D) NMR experiments are invaluable.

¹⁹F-¹⁹F COSY (Correlation Spectroscopy)

This experiment reveals correlations between coupled fluorine nuclei. Cross-peaks in the 2D spectrum will connect the signals of F3 and F5, F3 and F6, and F5 and F6, confirming their through-bond connectivity.

¹H-¹⁹F HETCOR (Heteronuclear Correlation)

HETCOR spectroscopy identifies correlations between protons and fluorine atoms that are coupled to each other. In the case of this compound, this experiment would show cross-peaks between the C4-proton and the F3 and F5 nuclei, confirming their spatial proximity.

The logical relationship between these experiments in structural elucidation is as follows:

structure_elucidation 1D_19F_NMR 1D ¹⁹F NMR 19F_19F_COSY ¹⁹F-¹⁹F COSY 1D_19F_NMR->19F_19F_COSY 1D_1H_NMR 1D ¹H NMR 1H_19F_HETCOR ¹H-¹⁹F HETCOR 1D_1H_NMR->1H_19F_HETCOR Structure Unambiguous Structure 19F_19F_COSY->Structure 1H_19F_HETCOR->Structure

Caption: Logic diagram for structural elucidation using NMR.

Conclusion and Future Outlook

¹⁹F NMR spectroscopy is an indispensable technique for the characterization of this compound and its derivatives. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing robust experimental protocols, researchers can gain detailed insights into the structure and purity of these important chemical entities. While the specific spectral data for the parent compound remains to be definitively reported in the literature, the predictive framework and analytical strategies outlined in this guide provide a solid foundation for its confident analysis. As the use of complex fluorinated molecules in drug discovery and materials science continues to grow, the importance of advanced NMR techniques in accelerating innovation in these fields cannot be overstated.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3,5,6-trifluoropyridine in Modern Chemistry

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a reactive bromine substituent, make it a versatile intermediate for the synthesis of complex molecular architectures.[1] The trifluoromethylpyridine moiety is a critical component in many active ingredients, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.[2] This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of this compound, focusing on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: Regioselective Lithiation and Bromination of 2,3,5,6-Tetrafluoropyridine

The most direct and efficient route to this compound is the regioselective lithiation of commercially available 2,3,5,6-tetrafluoropyridine, followed by quenching with an electrophilic bromine source. This strategy leverages the electron-withdrawing nature of the fluorine atoms, which acidifies the protons on the pyridine ring, facilitating deprotonation by a strong base.

The regioselectivity of the lithiation is a critical aspect of this synthesis. The lone pair of the pyridine nitrogen directs the deprotonation to the C2 position. The resulting lithium-halogen exchange is a well-established method for the preparation of aryllithium reagents.[3]

Synthetic_Pathway 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine Intermediate 2-Lithio-3,5,6-trifluoropyridine 2,3,5,6-Tetrafluoropyridine->Intermediate  n-BuLi, THF, -78 °C Product This compound Intermediate->Product  Br2, -78 °C to rt

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the reaction.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMolesPurity
2,3,5,6-Tetrafluoropyridine2875-18-5151.06 g/mol 10.0 g0.066 mol98%
n-Butyllithium (n-BuLi)109-72-864.06 g/mol 29.0 mL0.073 mol2.5 M in hexanes
Bromine (Br₂)7726-95-6159.81 g/mol 11.6 g (3.7 mL)0.073 mol99.5%
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 150 mL-≥99.9%
Diethyl Ether (Et₂O)60-29-774.12 g/mol 200 mL-Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solution--100 mL--
Brine (saturated NaCl solution)--100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol 20 g--
Step-by-Step Methodology
  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen and then allowed to cool to room temperature.

  • Initial Solution: 2,3,5,6-Tetrafluoropyridine (10.0 g, 0.066 mol) is dissolved in anhydrous THF (100 mL) in the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (29.0 mL of a 2.5 M solution in hexanes, 0.073 mol) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour. The formation of the lithiated intermediate is crucial for the subsequent bromination.

  • Bromination: A solution of bromine (11.6 g, 0.073 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at -78 °C over 30 minutes. The reaction is highly exothermic, and slow addition is critical to maintain temperature control. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Expected Yield and Purity

Following this protocol, a yield of approximately 70-80% can be expected. The purity of the distilled product is typically >97% as determined by GC-MS analysis.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification Start Dissolve 2,3,5,6-Tetrafluoropyridine in THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir1 Stir for 1 hour at -78 °C Add_nBuLi->Stir1 Add_Br2 Add Bromine solution dropwise Stir1->Add_Br2 Warm_Stir Warm to rt and stir overnight Add_Br2->Warm_Stir Quench Quench with NaHCO₃ solution Warm_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis.

Characterization of this compound

Comprehensive characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

PropertyValue
Molecular Formula C₅HBrF₃N
Molecular Weight 211.97 g/mol [1]
Appearance Colorless oil
Boiling Point Not explicitly found, but related compounds suggest it would be in the range of 130-160 °C[4]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.60 (m, 1H). The single proton on the pyridine ring will appear as a multiplet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR (101 MHz, CDCl₃): Characteristic signals for the fluorinated and brominated pyridine ring will be observed. Due to the complexity of fluorine coupling, the spectrum will show multiple complex multiplets.

  • ¹⁹F NMR (376 MHz, CDCl₃): This is a critical technique for characterizing fluorinated compounds. Three distinct signals are expected for the three different fluorine environments. The chemical shifts and coupling constants provide definitive structural information.[5]

  • Mass Spectrometry (EI-MS): m/z (%) = 211/213 ([M]⁺, isotopic pattern for Br), 132 ([M-Br]⁺).

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water.

  • Bromine is a highly corrosive and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, and a lab coat).

  • Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions.

  • The reaction is performed at low temperatures . Care must be taken when handling dry ice and acetone.

Conclusion

The synthesis of this compound via regioselective lithiation of 2,3,5,6-tetrafluoropyridine is a robust and efficient method for accessing this valuable building block. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of reagents, high yields of the desired product can be obtained. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers and scientists in the fields of drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Nucleophilic Aromatic Substitution of 2,3,5,6-Tetrafluoropyridine

Executive Summary

2-Bromo-3,5,6-trifluoropyridine is a highly valuable fluorinated heterocyclic building block, instrumental in the synthesis of novel agrochemicals and pharmaceuticals, including kinase inhibitors.[1] Its utility stems from the strategic placement of reactive sites—the bromine atom, which is amenable to a wide array of cross-coupling reactions, and the fluorine atoms, which modulate the molecule's physicochemical properties to enhance biological activity and metabolic stability.[1] This guide provides a comprehensive overview of the synthetic strategy for preparing this compound from 2,3,5,6-tetrafluoropyridine. The core of this transformation lies in a well-understood yet nuanced reaction mechanism: Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and explain the critical causality behind each procedural step to ensure reproducibility and success.

Mechanistic Insights: The SNAr Reaction on Polyfluoropyridines

The conversion of 2,3,5,6-tetrafluoropyridine to its 2-bromo derivative is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, polyfluorinated heteroaromatics are profoundly electron-deficient and are thus primed for attack by nucleophiles.[2][3][4]

Pillars of the SNAr Mechanism:

  • Ring Activation: The pyridine nitrogen and the fluorine atoms are strongly electron-withdrawing. This synergy drastically reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[3][5][6]

  • Regioselectivity: In polyfluoropyridines, nucleophilic attack does not occur randomly. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are the most activated sites.[7] For 2,3,5,6-tetrafluoropyridine, the C2 and C6 positions are electronically equivalent and the most probable sites for substitution. The challenge, therefore, lies in achieving selective monosubstitution.

  • The Addition-Elimination Pathway: The SNAr reaction proceeds via a two-step mechanism.[4][5]

    • Step 1 (Addition): The nucleophile (Br⁻) attacks one of the activated carbon atoms (e.g., C2), breaking the aromaticity and forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. This is typically the rate-determining step.[4][5]

    • Step 2 (Elimination): Aromaticty is restored through the expulsion of a leaving group, which in this case is a highly stable fluoride ion (F⁻).[5] The exceptional stability of the fluoride anion contributes to the facility of these reactions.

The general mechanism is depicted below.

Caption: General SNAr mechanism for the bromination of tetrafluoropyridine.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system designed for the selective synthesis of the target compound. Every step is included to control specific reaction parameters that directly influence yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3,5,6-Tetrafluoropyridine≥98%Standard chemical supplierHighly volatile and toxic. Handle in a fume hood.
Hydrogen Bromide (33% in Acetic Acid)TechnicalStandard chemical supplierHighly corrosive. Use with extreme caution.
SulfolaneAnhydrous, ≥99%Standard chemical supplierA high-boiling polar aprotic solvent, ideal for SNAr.
Diethyl EtherAnhydrousStandard chemical supplierFor extraction.
Saturated Sodium Bicarbonate SolutionLab Grade-For neutralization.
Brine (Saturated NaCl Solution)Lab Grade-For washing/drying.
Anhydrous Magnesium Sulfate (MgSO₄)Lab Grade-For drying organic phase.
500 mL Three-Neck Round-Bottom Flask--Equipped for mechanical stirring, reflux, and inert atmosphere.
Reflux Condenser & Nitrogen Inlet--To control temperature and maintain inert conditions.
Addition Funnel--For controlled addition of reagents.
Magnetic Stirrer with Heating Mantle--For homogenous mixing and temperature control.
Step-by-Step Methodology

Causality Note: The entire procedure must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Reaction Setup:

    • Assemble the three-neck flask with a mechanical stirrer, reflux condenser topped with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried to prevent side reactions with water.

    • Expertise & Experience: An inert nitrogen atmosphere is crucial. Polyfluoropyridines can react with atmospheric moisture at elevated temperatures, and HBr is hygroscopic.

  • Charging the Reactor:

    • Charge the flask with 2,3,5,6-tetrafluoropyridine (e.g., 50 g, 0.331 mol) and anhydrous sulfolane (250 mL).

    • Begin stirring to ensure the solution is homogenous.

    • Causality: Sulfolane is selected for its high boiling point and its ability to solvate the intermediate complex, thereby facilitating the SNAr mechanism.

  • Reagent Addition and Reaction:

    • Heat the stirred solution to 100-110 °C using a heating mantle.

    • Once the temperature is stable, add the hydrogen bromide solution (33% in acetic acid, e.g., 100 g, ~0.407 mol HBr) dropwise via the addition funnel over a period of 60-90 minutes.

    • Trustworthiness: A slow, controlled addition of HBr is critical. This maintains a steady concentration of the bromide nucleophile, minimizing potential side reactions and ensuring the reaction temperature remains stable, preventing runaway conditions.

    • After the addition is complete, maintain the reaction mixture at 110 °C for 4-6 hours.

  • Reaction Monitoring (Self-Validation):

    • Periodically (e.g., every hour after addition), a small aliquot of the reaction mixture can be carefully withdrawn, quenched in water, extracted with diethyl ether, and analyzed by GC-MS.

    • Trustworthiness: This step validates the reaction's progress. The goal is to maximize the formation of the mono-brominated product while minimizing the starting material and potential di-substituted byproducts. The reaction is deemed complete when the ratio of product to starting material is maximized.

  • Work-up and Quenching:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the dark reaction mixture over crushed ice (~500 g) in a large beaker with stirring.

    • Causality: This step quenches any unreacted HBr and precipitates the organic components from the high-boiling sulfolane solvent.

    • Neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction and Washing:

    • Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

    • Combine the organic extracts and wash sequentially with water (2 x 150 mL) and then brine (1 x 150 mL).

    • Causality: The washing steps are essential to remove residual sulfolane, acetic acid, and inorganic salts, which is critical for achieving high purity in the final step.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

    • Trustworthiness: The boiling points of the starting material and product are sufficiently different to allow for efficient separation by distillation, ensuring a high-purity final product.

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware (3-Neck Flask, Condenser) Under Nitrogen Atmosphere charge 2. Charge Flask with 2,3,5,6-Tetrafluoropyridine & Anhydrous Sulfolane setup->charge heat 3. Heat to 110°C charge->heat add 4. Add HBr/AcOH Dropwise (1-1.5 hours) heat->add react 5. Maintain at 110°C (4-6 hours) add->react monitor 6. Monitor by GC-MS react->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Quench on Ice & Neutralize with NaHCO₃ cool->quench extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash with H₂O & Brine extract->wash dry 11. Dry (MgSO₄) & Concentrate wash->dry purify 12. Purify by Vacuum Distillation dry->purify

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated pyridines, in particular, are privileged structures found in numerous pharmaceuticals, agrochemicals, and functional organic materials. The trifluorinated pyridine core, specifically, offers a unique combination of metabolic stability, modulated basicity, and altered lipophilicity, making it a highly sought-after building block. 2-Bromo-3,5,6-trifluoropyridine serves as a key intermediate for the synthesis of more complex molecular architectures via cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and versatile method for the formation of carbon-carbon bonds.[1][2]

This application note provides a comprehensive guide to performing the Suzuki coupling reaction with this compound. It delves into the mechanistic nuances of this transformation, offers detailed experimental protocols, and presents troubleshooting strategies to empower researchers in achieving high-yielding and reproducible results.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organohalide with an organoboron compound.[2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The electron-deficient nature of the this compound ring system significantly influences the reaction kinetics. The strong electron-withdrawing effect of the fluorine atoms facilitates the initial oxidative addition step, which is often the rate-determining step in Suzuki couplings.[4] However, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[2][5] Therefore, the judicious selection of ligands is crucial to shield the palladium center and maintain catalytic activity.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired scales.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol outlines a typical setup for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if separate).[2][6][7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2][8]

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2][6]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).[9]

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify product Pure Product purify->product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Optimization

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling of this compound. The following table summarizes typical conditions that can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[1]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[1]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[1]
Pd(dppf)Cl₂ (3)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100Good to Excellent[2]

Key Considerations for Optimization:

  • Catalyst and Ligand: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be highly effective in promoting the reaction and preventing catalyst deactivation.[6] Pre-catalyst systems are often preferred for their air and moisture stability and for ensuring the efficient generation of the active Pd(0) species.

  • Base: The choice of base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases for challenging couplings.[6] The use of aqueous base is common, but in some cases, anhydrous conditions with a base like KF can be advantageous.[10]

  • Solvent: Aprotic polar solvents such as toluene, dioxane, or THF are commonly employed. The addition of water can sometimes be beneficial, but anhydrous conditions are generally preferred to minimize the decomposition of the boronic acid.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Catalyst deactivation by pyridine nitrogen- Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF).[9]- Increase the reaction temperature.[9]- Employ bulky phosphine ligands to shield the palladium center.[9]
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous solvents or a controlled amount of water.[9]- Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[9]- Optimize for shorter reaction times.[9]
Homo-coupling of Boronic Acid - Presence of oxygen- Ensure the reaction setup is properly degassed and maintained under an inert atmosphere.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of highly functionalized fluorinated biaryls. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of novel and complex molecules.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Fluorine Chemistry and Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is conducted under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4][5]

This guide focuses on a particularly valuable application: the Sonogashira coupling of 2-Bromo-3,5,6-trifluoropyridine. Polyfluorinated heterocyclic compounds are of immense interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7] The resulting 2-alkynyl-3,5,6-trifluoropyridine scaffolds are highly sought-after building blocks for creating novel chemical entities with unique biological activities.[8]

This document provides a detailed, field-proven protocol for this specific transformation, grounded in a thorough understanding of the reaction mechanism and optimization strategies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully synthesize these valuable compounds.

Scientific Principles: The Dual Catalytic Engine of the Sonogashira Reaction

The classical Sonogashira reaction operates through a synergistic interplay of two independent yet interconnected catalytic cycles: a palladium cycle and a copper(I) cocatalyst cycle.[9][10] Understanding this dual mechanism is critical for troubleshooting and optimizing the reaction.

  • The Palladium Cycle (The C-C Bond Forge): This is the primary engine of the coupling.

    • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) species undergoing oxidative addition with this compound. The electron-deficient nature of the polyfluorinated pyridine ring, due to the electronegativity of both the nitrogen and fluorine atoms, renders the C2-Br bond highly susceptible to this step, which is often the rate-limiting part of the overall reaction.[1]

    • Transmetalation: The resulting Pd(II) complex then undergoes transmetalation. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center, displacing the bromide ion.[10]

    • Reductive Elimination: The newly formed palladium complex, now bearing both the trifluoropyridinyl and alkynyl ligands, undergoes reductive elimination. This step forms the desired C-C bond of the product, 2-alkynyl-3,5,6-trifluoropyridine, and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[11]

  • The Copper Cycle (The Alkyne Activator): This secondary cycle prepares the alkyne for coupling.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the terminal alkyne's proton is increased, facilitating deprotonation and the formation of a key copper(I) acetylide intermediate.[1] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

A significant side reaction, particularly if oxygen is present, is the copper-mediated homocoupling of the alkyne (Glaser coupling). To mitigate this, copper-free Sonogashira protocols have been developed.[3][12] These reactions typically require more active palladium catalysts or different reaction conditions but can provide cleaner product profiles.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_Complex1 Br-Pd(II)L₂(PyF₃) Pd0->Pd_Complex1 Oxidative Addition (PyF₃-Br) Pd_Complex2 R-C≡C-Pd(II)L₂(PyF₃) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Product PyF₃-C≡C-R Pd_Complex2->Product Reductive Elimination Alkyne R-C≡C-H Cu_Complex [R-C≡C-Cu(I)] Alkyne->Cu_Complex Base, CuI Cu_Complex->Pd_Complex1 CuI CuI Cu_Complex->CuI

Diagram of the dual catalytic cycles in Sonogashira coupling.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of related electron-deficient bromopyridines and serves as a robust starting point.[6][14]

Materials and Reagents

  • Substrates: this compound (1.0 eq), Terminal Alkyne (1.1 - 1.5 eq)

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.15 eq) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Cocatalyst: Copper(I) iodide [CuI] (0.025 - 0.3 eq)

  • Base/Solvent: Triethylamine (Et₃N)

  • Co-solvent (optional): Anhydrous Tetrahydrofuran (THF)

  • Work-up Reagents: Diethyl ether (Et₂O) or Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Equipment

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Schlenk line or glovebox (recommended)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

A typical experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure

  • Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq). Add anhydrous THF and Et₃N in a 2:1 ratio (e.g., 4 mL THF and 2 mL Et₃N for a ~0.3 mmol scale reaction).[6]

  • Degassing: Degas the resulting solution by bubbling argon or nitrogen through it for 10-15 minutes. This step is critical to remove dissolved oxygen, which can lead to catalyst deactivation and alkyne homocoupling.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq) and copper(I) iodide (0.3 eq).[6] The mixture may change color upon addition of the catalysts.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-60 °C can be applied.[15] Most couplings with this activated pyridine should proceed to completion within 16-24 hours at room temperature.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-3,5,6-trifluoropyridine.

Reaction Parameters and Optimization

The following table provides a summary of typical conditions and expected outcomes for the Sonogashira coupling of bromo-pyridines, offering a baseline for optimization.

EntryAlkyne SubstratePd Catalyst (mol%)CuI (mol%)Base/SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5.0)Et₃N / DMF100393[14][16]
21-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃N / THFRT1693[6]
3Propargyl alcoholPd(PPh₃)₄ (15)CuI (30)Et₃N / THFRT1690[6]
43-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)---TMP / DMSORT292[12]

Note: The conditions in entries 2 and 3 were used for 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar and electronically relevant substrate.[6] Entry 4 demonstrates a highly efficient copper-free system.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient reaction temperature.3. Poor quality of reagents or solvents.1. Use fresh catalyst from a reliable source; ensure a rigorously inert atmosphere.2. Gradually increase temperature to 60-80 °C. Electron-deficient bromides are reactive, but some alkynes may require more energy.[15]3. Use anhydrous solvents and freshly distilled amine base.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction.2. Excess copper(I) iodide.3. Prolonged reaction at elevated temperature.1. Improve degassing technique (e.g., use several freeze-pump-thaw cycles).2. Reduce CuI loading to catalytic amounts (2-5 mol%).3. Consider a copper-free protocol, especially for sensitive alkynes.[3][12]
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Base-sensitivity of functional groups on the alkyne.1. Run the reaction at room temperature or below (0 °C to RT).2. Screen alternative bases. For sensitive substrates, weaker inorganic bases like K₂CO₃ in a polar aprotic solvent may be an option.[15]
Stalled Reaction 1. Catalyst deactivation.2. Formation of inhibitory species.1. Add a second portion of the palladium catalyst under inert atmosphere.2. Screen different phosphine ligands. Bulky, electron-rich ligands can stabilize the catalyst and promote reductive elimination.[15]

Conclusion

The Sonogashira coupling of this compound is a highly effective and reliable method for accessing a valuable class of fluorinated heterocyclic building blocks. By understanding the core mechanistic principles and adhering to a carefully executed experimental protocol that emphasizes an inert atmosphere, researchers can consistently achieve high yields. The protocols and troubleshooting guide provided herein offer a comprehensive resource for the successful synthesis and exploration of 2-alkynyl-3,5,6-trifluoropyridines, paving the way for innovations in drug discovery and materials science.

References

Negishi coupling with 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Negishi Coupling with 2-Bromo-3,5,6-trifluoropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated pyridine moieties is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, binding affinity, and bioavailability. The Negishi cross-coupling reaction stands out as a highly effective and functional-group-tolerant method for forming carbon-carbon bonds.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the successful execution of the , a challenging yet valuable building block. We delve into the mechanistic underpinnings, explore critical reaction parameters, and offer practical, field-proven insights to empower researchers in synthesizing complex 2-aryl-3,5,6-trifluoropyridines.

Theoretical Framework: Mechanism and Substrate Considerations

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide.[1][3] The catalytic cycle, a fundamental concept in cross-coupling chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism involves a palladium(0) species as the active catalyst.[2][3]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to the Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[1][4]

  • Transmetalation: The organozinc reagent (R'-ZnX) then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step regenerates a zinc halide salt.[1][3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond in the desired product. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Negishi_Mechanism cluster_caption Fig. 1: The catalytic cycle of the Negishi coupling. pd0 Pd(0)L₂ ox_add_intermediate R¹-Pd(II)(X)L₂ pd0->ox_add_intermediate Oxidative Addition trans_intermediate R¹-Pd(II)(R²)L₂ ox_add_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination reduct_elim_product R¹-R² trans_intermediate->reduct_elim_product side_product ZnX₂ trans_intermediate->side_product reduct_elim_product->pd0 reactants1 R¹-X reactants1->ox_add_intermediate reactants2 R²-ZnX reactants2->trans_intermediate caption_node

Fig. 1: The catalytic cycle of the Negishi coupling.
Reactivity of this compound

The presence of multiple fluorine atoms on the pyridine ring significantly influences its reactivity. The strong electron-withdrawing nature of fluorine makes the pyridine ring electron-deficient. This has two major consequences:

  • Facilitated Oxidative Addition: The electron-deficient nature of the C-Br bond generally facilitates the initial oxidative addition step to the electron-rich Pd(0) center.

  • Substrate for SNAr: The highly electron-deficient ring is susceptible to nucleophilic aromatic substitution (SNAr), which can be a competing side reaction, particularly at higher temperatures or with strongly nucleophilic organozinc reagents.

Organozinc Reagents: Preparation and Handling

Organozinc reagents (R-ZnX or R₂Zn) are central to the Negishi coupling.[5] They strike an effective balance, being nucleophilic enough for transmetalation but generally tolerant of many functional groups like esters, ketones, and nitriles, a distinct advantage over more reactive Grignard or organolithium reagents.[6]

Preparation:

  • From Grignard or Organolithium Reagents: The most common method involves the transmetalation of a pre-formed Grignard (R-MgX) or organolithium (R-Li) reagent with a zinc halide, typically ZnCl₂ or ZnBr₂.[6] This is often performed in situ.

  • From Organic Halides and Activated Zinc: Highly reactive "Rieke Zinc" can directly insert into alkyl, aryl, and vinyl halides, offering a route that is compatible with a wider array of sensitive functional groups.[5]

Handling: Organozinc reagents are sensitive to air and moisture. Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4]

Core Protocol: Negishi Coupling of this compound with an Arylzinc Reagent

This section provides a detailed, step-by-step protocol for a representative coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert gas.
Aryl Bromide (e.g., 4-Bromoanisole)≥98%Commercially AvailableUsed to generate the organozinc reagent.
n-Butyllithium (n-BuLi)~2.5 M in hexanesCommercially AvailablePyrophoric. Handle with extreme care.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Commercially AvailableMust be rigorously dried before use.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially AvailableAir-stable ligand.
Tetrahydrofuran (THF)Anhydrous, ≤50 ppm H₂OSolvent Still or CommercialUse freshly distilled or from a solvent purification system.
Saturated aq. NH₄ClReagent Grade-For quenching.
Ethyl Acetate / HexanesHPLC Grade-For chromatography.

Experimental Workflow Diagram

Workflow cluster_prep Part A: Organozinc Preparation (In Situ) cluster_coupling Part B: Coupling Reaction cluster_workup Part C: Work-up & Purification cluster_caption Fig. 2: General experimental workflow. a1 Dissolve Aryl Bromide in Anhydrous THF a2 Cool to -78 °C a1->a2 a3 Add n-BuLi dropwise (Lithium-Halogen Exchange) a2->a3 a4 Transmetalate with Anhydrous ZnCl₂ solution a3->a4 b3 Add Organozinc solution (from Part A) a4->b3 Transfer via cannula b1 Prepare Catalyst: Mix Pd₂(dba)₃ and XPhos in THF b2 Add this compound b1->b2 b2->b3 b4 Warm to RT and stir (Monitor by TLC/GC-MS) b3->b4 c1 Quench with sat. aq. NH₄Cl b4->c1 c2 Extract with Organic Solvent c1->c2 c3 Dry, Filter, Concentrate c2->c3 c4 Purify by Flash Chromatography c3->c4 c5 Characterize Product c4->c5 caption_node

Fig. 2: General experimental workflow.
Step-by-Step Procedure

Note: All operations must be conducted in oven-dried glassware under a positive pressure of an inert gas (Nitrogen or Argon).

Part A: In Situ Preparation of Arylzinc Chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (5 mL) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (~2.5 M in hexanes, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dry anhydrous ZnCl₂ (1.3 mmol, 1.3 equiv) under high vacuum with gentle heating, then allow to cool and backfill with inert gas. Dissolve it in anhydrous THF (3 mL).

  • Transfer the ZnCl₂ solution via cannula to the aryllithium solution at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. This solution of the arylzinc chloride reagent is used directly in the next step.

Part B: The Negishi Coupling Reaction

  • In a separate flame-dried reaction flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%). Purge the flask with inert gas.

  • Add anhydrous THF (3 mL), followed by this compound (1.0 mmol, 1.0 equiv).

  • Slowly transfer the freshly prepared arylzinc chloride solution from Part A into the catalyst mixture via cannula at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored periodically by TLC or GC-MS until the starting bromopyridine is consumed.

Part C: Work-up and Purification

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3,5,6-trifluoropyridine product.

Parameter Optimization and Troubleshooting

The success of the Negishi coupling, especially with challenging substrates, often hinges on the careful selection of the catalyst, ligand, and reaction conditions.

Catalyst and Ligand Selection

While Pd(PPh₃)₄ can be effective for simple couplings, electron-deficient heteroaryl halides often benefit from more sophisticated catalyst systems. Buchwald-type biarylphosphine ligands are particularly effective.[7][8]

Catalyst / LigandTypical Loading (mol%)Rationale & Comments
Pd₂(dba)₃ / XPhos 1-3 / 2-6Recommended. XPhos is a bulky, electron-rich ligand that promotes fast oxidative addition and reductive elimination, often leading to high yields for challenging substrates.[7]
Pd(OAc)₂ / SPhos 2 / 4SPhos is another excellent biarylphosphine ligand that can be highly effective.[9]
Pd(PPh₃)₄ 2-5A "classical" catalyst. May be sufficient for some couplings but can be less efficient for this specific substrate, potentially leading to slower reactions or lower yields.[10]
NiCl₂(dppp) 5-10Nickel catalysts are a cost-effective alternative to palladium and can be very effective, though sometimes require different reaction conditions.[1]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality organozinc reagent (decomposed by air/moisture). 3. Insufficient temperature.1. Use a fresh source of palladium precursor and ligand. 2. Ensure rigorous inert atmosphere and anhydrous conditions during organozinc preparation. 3. Gently heat the reaction (e.g., to 40-65 °C), but monitor for SNAr side products.
Homocoupling of Organozinc 1. Presence of oxygen. 2. Certain ligand/catalyst combinations can promote this side reaction.[10]1. Thoroughly degas solvents and maintain a strict inert atmosphere. 2. Switch to a different ligand system (e.g., from PPh₃ to a biarylphosphine ligand).
Formation of Side Products 1. SNAr on the pyridine ring. 2. Proto-dehalogenation (replacement of Br with H).1. Avoid excessive heating. Use the lowest effective temperature. 2. Ensure complete conversion of the organolithium/Grignard to the organozinc reagent to minimize highly basic species.

Conclusion

The Negishi coupling of this compound is a powerful method for accessing valuable 2-aryl-3,5,6-trifluoropyridine derivatives. Success relies on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. The key factors for a high-yielding transformation are the use of anhydrous, oxygen-free conditions to protect the sensitive organozinc reagent and the selection of a robust palladium catalyst, often supported by an electron-rich biarylphosphine ligand like XPhos. The protocols and insights provided in this guide offer a reliable framework for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: Optimizing the Heck Reaction for the Synthesis of Functionalized Pyridines Using 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and a robust experimental protocol for the Heck coupling of 2-Bromo-3,5,6-trifluoropyridine. Derivatives of fluorinated pyridines are highly sought-after scaffolds in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity.[3][4][5] This document is designed for researchers, chemists, and drug development professionals, offering a blend of mechanistic insights and practical, field-proven methodologies to facilitate the successful synthesis of vinyl-substituted trifluoropyridines.

Introduction: The Strategic Importance of the Heck Reaction on Fluoropyridines

The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to yield a substituted alkene.[6][7] Its broad applicability has revolutionized the synthesis of complex organic molecules.[2]

The substrate at the heart of this guide, this compound, is a particularly valuable building block. The pyridine core is a prevalent motif in countless bioactive compounds, while the trifluoro-substitution pattern offers distinct advantages:

  • Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[4]

  • Modulated Basicity: The strongly electron-withdrawing fluorine atoms significantly lower the pKa of the pyridine nitrogen, which can be crucial for tuning receptor binding interactions and pharmacokinetic profiles.

  • Enhanced Bioavailability: Fluorine substitution can increase lipophilicity, potentially improving a molecule's ability to cross biological membranes.[4]

Given these benefits, developing efficient and scalable methods for the functionalization of this compound is a critical objective in medicinal chemistry. The Heck reaction provides a direct and powerful route to introduce vinyl linkages, which can serve as versatile handles for further synthetic elaboration.

The Catalytic Engine: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Heck reaction proceeds through a sequence of well-defined organometallic transformations involving Pd(0) and Pd(II) oxidation states.[1][8]

The cycle is initiated by the active 14-electron Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[9]

  • Step A: Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step.[8] The electron-deficient nature of the polyfluorinated pyridine ring facilitates this step.

  • Step B: Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the resulting Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[8][10]

  • Step C: β-Hydride Elimination: For a successful Heck reaction, the intermediate must possess a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming the desired vinyl-pyridine product and a hydrido-palladium(II) species.[8] This step typically favors the formation of the more thermodynamically stable E-alkene.[7]

  • Step D: Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of HBr from the hydrido-palladium(II) complex. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Heck reaction with this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. The electron-poor nature of the substrate generally makes it a good candidate for this transformation.

Palladium Precatalysts

The active Pd(0) catalyst is typically unstable and is generated in situ from air-stable Pd(II) precursors.[11] The choice of precursor can influence reaction efficiency and initiation rate.

PrecatalystCommon LoadingCharacteristics & Rationale
Palladium(II) Acetate Pd(OAc)₂1-5 mol%Highly common, cost-effective, and efficient. It is readily reduced to Pd(0) in situ by phosphine ligands, amines, or the solvent.[9][12] Often the first choice for screening reactions.
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃0.5-2.5 mol%A Pd(0) source that does not require in situ reduction. It can be more reactive at lower temperatures but is also more air-sensitive and expensive.[11]
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄2-10 mol%A stable, well-defined Pd(0) complex. It can be used directly but may require higher temperatures to dissociate ligands and enter the catalytic cycle.[1][13]
Ligands: The Key to Catalyst Stability and Reactivity

Ligands, typically phosphines, are critical for a successful Heck reaction. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties, which in turn affects the rates of oxidative addition and reductive elimination.[11][12]

LigandTypeCharacteristics & Rationale
Triphenylphosphine (PPh₃)MonodentateThe most common and inexpensive ligand. It is robust and effective for many standard Heck reactions. A good starting point for optimization.[12]
Tri(o-tolyl)phosphine P(o-tol)₃MonodentateBulkier than PPh₃. The increased steric hindrance can promote the reductive elimination step and may improve catalyst turnover for challenging substrates.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)BidentateA "bite angle" ligand that can enhance catalyst stability and activity, particularly with less reactive halides. Often used for more challenging cross-couplings.
Buchwald Ligands (e.g., SPhos, XPhos)Biaryl MonodentateHighly electron-rich and sterically demanding ligands designed for high catalytic activity, enabling reactions of challenging substrates (like aryl chlorides) at low catalyst loadings. May be effective for the trifluoropyridine system.
Bases: The Essential Proton Scavenger

A stoichiometric amount of base is required to neutralize the HBr formed during the catalytic cycle, regenerating the Pd(0) catalyst.[9] The choice between an organic amine or an inorganic carbonate can significantly impact reaction outcomes.

BaseTypeCharacteristics & Rationale
Triethylamine (Et₃N)OrganicA common, inexpensive liquid base that can also act as a solvent. It is effective but can sometimes lead to side reactions.[6]
Diisopropylethylamine (DIPEA, Hünig's base)OrganicA sterically hindered, non-nucleophilic base. Useful for preventing side reactions that may occur with less hindered amines.
Potassium Carbonate (K₂CO₃)InorganicA solid, mild base. Often used in polar aprotic solvents like DMF or acetonitrile. A good choice to avoid amine-related side products.[6]
Sodium Acetate (NaOAc)InorganicA mild, inexpensive inorganic base. Frequently used in classic Heck conditions, particularly in polar solvents.[11]
Solvents

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate. High-boiling polar aprotic solvents are generally preferred.

SolventBoiling Point (°C)Characteristics & Rationale
N,N-Dimethylformamide (DMF)153A versatile and highly polar solvent that is excellent for solubilizing the various components. Often the first choice for Heck reactions.[14]
N,N-Dimethylacetamide (DMAc or DMA)165Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures if needed.[15]
1-Methyl-2-pyrrolidone (NMP)202A very polar, high-boiling solvent used for particularly sluggish reactions that require high thermal energy.
Acetonitrile (MeCN)82A polar aprotic solvent with a lower boiling point. Useful for reactions that proceed efficiently at moderate temperatures.
Toluene / Dioxane 111 / 101Less polar solvents that can be effective, particularly when using inorganic bases.[16]

Experimental Protocol: A Validated Starting Point

This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate. It is intended as a robust starting point for further optimization.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials
  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification supplies (diethyl ether, saturated aq. NH₄Cl, saturated aq. NaCl, anhydrous MgSO₄, silica gel for chromatography)

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a ~0.2 M concentration with respect to the bromopyridine). Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand have dissolved, which may result in a color change indicating catalyst activation.

  • Substrate Addition: Sequentially add this compound (1.0 equiv), n-butyl acrylate (1.2 equiv), and triethylamine (2.0 equiv) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired vinyl-substituted trifluoropyridine.

Caption: A typical experimental workflow for the Heck reaction.

Troubleshooting and Advanced Considerations

  • Low Conversion/No Reaction: If the reaction fails, consider increasing the temperature, switching to a more active ligand system (e.g., a Buchwald ligand), or using a higher-boiling solvent like DMAc or NMP. Ensure the reaction is truly anaerobic, as oxygen can deactivate the catalyst.

  • Catalyst Decomposition (Formation of Palladium Black): This indicates ligand dissociation or oxidation. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can often mitigate this issue.

  • Side Reactions: The formation of a reduced, de-brominated starting material can sometimes occur. This "reductive Heck" side-product can be influenced by the choice of base, solvent, and temperature.[2] Isomerization of the product double bond is also a possibility, though the Heck reaction generally provides good stereoselectivity for the E-isomer.[7]

Conclusion

The Heck reaction is an indispensable tool for the C-C bond functionalization of this compound. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can reliably synthesize valuable vinyl-pyridine intermediates. The protocol and optimization guidelines presented here provide a solid foundation for drug development professionals to access novel chemical matter, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.

References

Nucleophilic aromatic substitution on 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 2-Bromo-3,5,6-trifluoropyridine

Introduction: The Strategic Value of this compound

Polyfunctionalized pyridine scaffolds are cornerstones in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1] this compound is a particularly valuable reagent due to its dense and varied halogenation pattern. The presence of multiple fluorine atoms and a single bromine atom on an electron-deficient pyridine ring creates a substrate primed for sequential and regioselective functionalization. The electron-withdrawing nature of the pyridine nitrogen, amplified by the fluorine substituents, renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful, metal-free method for C-O, C-N, and C-S bond formation.[2][3] This guide provides a comprehensive overview of the core principles governing the reactivity of this substrate and detailed protocols for its practical application.

Core Reactivity Principles & Regioselectivity

The central question when employing a polyhalogenated substrate is one of regioselectivity: which halogen will be displaced?[4] In this compound, the pyridine nitrogen activates the ortho positions (C2 and C6) and the para position (C4) towards nucleophilic attack. In this molecule, the C2 and C6 positions bear leaving groups (Br and F, respectively).

Several factors influence the site of substitution:

  • Electronic Activation: The pyridine nitrogen delocalizes the negative charge of the intermediate Meisenheimer complex, with the greatest stabilization occurring when the attack is at the C2, C4, or C6 positions.[5]

  • Leaving Group Ability: In classical SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[6][7] The reaction rate is therefore highly dependent on the electrophilicity of the carbon being attacked. Highly electronegative atoms like fluorine excel at polarizing the C-X bond, making the carbon atom a potent electrophile. This often leads to the counterintuitive leaving group trend of F > Cl > Br > I.[7]

  • Bond Strength: While the C-F bond is the strongest carbon-halogen bond, its cleavage is not part of the rate-determining step, which is why fluoride is paradoxically an excellent leaving group in many SNAr reactions.[6]

For this compound, the C6 position is strongly activated (ortho to nitrogen) and bears the most effective activating substituent for the initial attack (fluorine). The C2 position is also activated but bears a bromine atom, which is less effective at polarizing the carbon center. Therefore, nucleophilic attack is predicted to occur preferentially at the C6 position, displacing the fluoride ion. Subsequent substitutions can then be directed towards the C2 (Br) or the remaining fluorine atoms, often requiring more forcing conditions.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism.[8]

  • Addition: A nucleophile attacks the electron-deficient carbon at the C6 position, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the substituted product.

The diagram below illustrates this mechanistic pathway.

Caption: The addition-elimination mechanism of SNAr on this compound.

Application & Protocols: Functionalization with Common Nucleophiles

The following sections provide detailed protocols for the reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles. These reactions are typically performed in polar aprotic solvents like DMSO or DMF, which effectively solvate the charged intermediate and facilitate the reaction.[9]

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The logical flow from preparation to analysis is critical for a successful experiment.

Workflow start Reagent Preparation (Substrate, Nucleophile, Base, Solvent) reaction Reaction Setup (Inert atmosphere, controlled temperature) start->reaction 1. Combine monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Stir & Heat workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup 3. Upon Completion dry Drying and Concentration (Dry with Na₂SO₄, Evaporate solvent) workup->dry 4. Isolate Organic Phase purify Purification (Flash Column Chromatography) dry->purify 5. Concentrate characterize Product Characterization (NMR, MS, etc.) purify->characterize 6. Isolate Pure Fraction

Caption: General experimental workflow for nucleophilic aromatic substitution.

Reaction with O-Nucleophiles (e.g., Sodium Methoxide)

Oxygen nucleophiles, such as alkoxides, are highly effective for installing ether functionalities. The reaction with sodium methoxide is a straightforward method to produce 2-bromo-3,5-difluoro-6-methoxypyridine.

NucleophileReagents & ConditionsProductPredicted Yield
Sodium MethoxideNaOMe (1.2 eq), DMF, 25-60 °C2-Bromo-3,5-difluoro-6-methoxypyridineHigh

Experimental Protocol: Synthesis of 2-Bromo-3,5-difluoro-6-methoxypyridine

  • Materials:

    • This compound (1.0 eq, e.g., 212 mg, 1.0 mmol)

    • Sodium methoxide (1.2 eq, e.g., 65 mg, 1.2 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (0.2-0.5 M solution, e.g., 3-5 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.

    • Dissolve the substrate in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium methoxide portion-wise over 5 minutes. Causality: Portion-wise addition helps to control any initial exotherm.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. If the reaction is sluggish, gently heat to 50-60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and carefully quench by pouring it into a beaker containing saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Causality: Washing removes residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Reaction with N-Nucleophiles (e.g., Morpholine)

Secondary amines are excellent nucleophiles for SNAr reactions, leading to the formation of valuable amino-pyridine derivatives. A mild base is often included to neutralize the H-F generated.

NucleophileReagents & ConditionsProductPredicted Yield
MorpholineMorpholine (2.2 eq), K₂CO₃ (2.5 eq), DMSO, 80 °C4-(2-Bromo-3,5-difluoropyridin-6-yl)morpholineVery High

Experimental Protocol: Synthesis of 4-(2-Bromo-3,5-difluoropyridin-6-yl)morpholine

  • Materials:

    • This compound (1.0 eq, e.g., 212 mg, 1.0 mmol)

    • Morpholine (2.2 eq, e.g., 192 mg, 2.2 mmol)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq, e.g., 345 mg, 2.5 mmol)

    • Anhydrous Dimethyl sulfoxide (DMSO) (0.2-0.5 M solution, e.g., 3-5 mL)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, combine this compound, morpholine, and potassium carbonate. Causality: K₂CO₃ acts as a base to scavenge the HF formed during the reaction, preventing protonation of the amine nucleophile.

    • Add anhydrous DMSO and equip the flask with a reflux condenser.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water (25 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic phases, wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMSO.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired product.

Reaction with S-Nucleophiles (e.g., Sodium Thiophenoxide)

Due to their high nucleophilicity, sulfur-based nucleophiles like thiolates react readily and often under milder conditions than their oxygen or nitrogen counterparts.[9]

NucleophileReagents & ConditionsProductPredicted Yield
Sodium ThiophenoxideThiophenol (1.1 eq), NaH (1.2 eq), THF, 0 °C to rt2-Bromo-3,5-difluoro-6-(phenylthio)pyridineHigh

Experimental Protocol: Synthesis of 2-Bromo-3,5-difluoro-6-(phenylthio)pyridine

  • Materials:

    • This compound (1.0 eq, e.g., 212 mg, 1.0 mmol)

    • Thiophenol (1.1 eq, e.g., 121 mg, 1.1 mmol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, e.g., 48 mg, 1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF) (0.2 M solution, e.g., 5 mL)

    • Saturated aqueous NH₄Cl

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH.

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add a solution of thiophenol in THF dropwise. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the thiolate. Causality: Pre-forming the sodium thiophenoxide ensures a potent nucleophile is available for the reaction and avoids side reactions with the acidic thiol proton.

    • To this suspension, add a solution of this compound in THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine (1 x 25 mL).

    • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product via flash column chromatography.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The regioselectivity is strongly governed by the electronic effects of the ring nitrogen and fluorine substituents, favoring substitution at the C6 position. The protocols outlined in this guide provide a reliable foundation for researchers to access a diverse array of 6-substituted-2-bromo-3,5-difluoropyridine derivatives, which can serve as valuable intermediates for further functionalization in drug discovery and materials science programs.

References

Application Notes & Protocols: 2-Bromo-3,5,6-trifluoropyridine in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the pyridine scaffold, particularly in a fluorinated form, is a cornerstone strategy in modern medicinal chemistry for enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] 2-Bromo-3,5,6-trifluoropyridine has emerged as a highly versatile and powerful building block due to its distinct reactivity profile. The electron-deficient nature of the pyridine ring, amplified by three fluorine atoms, coupled with the synthetically tractable carbon-bromine bond, allows for selective and sequential functionalization. This guide provides an in-depth analysis of the strategic application of this compound, detailing field-proven protocols for key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), designed for researchers and professionals in drug development.

Introduction: The Strategic Advantage of this compound

The trifluoropyridine moiety offers a unique combination of physicochemical properties. The fluorine atoms significantly lower the pKa of the pyridine nitrogen, reducing basicity and minimizing off-target interactions with physiological amines. Furthermore, the strong electron-withdrawing nature of the fluorine substituents creates a highly electron-deficient aromatic system.[3] This electronic profile dictates the molecule's reactivity in two primary, orthogonal ways:

  • Palladium-Catalyzed Cross-Coupling: The C2-Bromo position serves as a classical handle for forming carbon-carbon and carbon-nitrogen bonds via well-established reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][4]

  • Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the ring nitrogen (C6 and C4/C2) are highly activated for nucleophilic attack.[5][6] In this specific molecule, the fluorine at the C6 position is particularly susceptible to displacement by various nucleophiles.

This dual reactivity allows for a modular and strategic approach to building complex molecular architectures, making this compound an invaluable tool for library synthesis and lead optimization.

Physicochemical Properties & Reactivity Profile

A clear understanding of the properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 213339-49-4PubChem
Molecular Formula C₅HBrF₃NPubChem[7]
Molecular Weight 215.96 g/mol PubChem[7]
Appearance Colorless to light yellow liquidSupplier Data
Boiling Point ~145-147 °CSupplier Data

The reactivity is dominated by the electronic effects of the substituents. The C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst, while the C6-F bond is the most labile towards SNAr due to the stabilizing effect of the adjacent nitrogen on the anionic Meisenheimer intermediate.[6]

Key Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for creating C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, specific considerations for catalyst and conditions are crucial for achieving high yields.[8][9][10]

Causality Behind Protocol Choices:
  • Catalyst System: Electron-rich phosphine ligands are often required to facilitate the oxidative addition step with the electron-poor aryl bromide. Buchwald ligands (e.g., SPhos, XPhos) or tetrakis(triphenylphosphine)palladium(0) are common choices.[10][11]

  • Base: A moderately strong base is needed to activate the boronic acid for transmetalation.[12] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and tolerate a wide range of functional groups.[8][13]

  • Solvent: A polar aprotic solvent, often with water, is used to dissolve the inorganic base and facilitate the reaction. 1,4-Dioxane/H₂O or Toluene/H₂O are standard solvent systems.[11]

Detailed Protocol: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., SPhos, 2-4 mol%)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) to Flask B 2. Add Degassed Solvent A->B C 3. Degas Mixture (Ar bubble or Freeze-Pump-Thaw) B->C D 4. Heat & Stir (80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: Generalized workflow for a laboratory-scale Suzuki-Miyaura coupling reaction.

Key Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, creating substituted aminopyridines that are prevalent in pharmaceuticals.[4][14] The reaction couples an amine with the aryl bromide under palladium catalysis.

Causality Behind Protocol Choices:
  • Catalyst System: Similar to the Suzuki coupling, electron-rich and sterically hindered phosphine ligands are crucial. Ligands like BINAP or those from the Buchwald portfolio are highly effective.[4][15] The choice of ligand can influence the reaction scope, allowing for the coupling of both primary and secondary amines.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[15][16] Weaker bases like cesium carbonate can be used for sensitive substrates.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base.[15]

Detailed Protocol: General Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • (±)-BINAP or XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of argon, add NaOt-Bu, the palladium catalyst, and the ligand to a dry Schlenk flask.

  • Reagent Addition: Add the amine, followed by this compound, and finally the anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired aminopyridine.

Key Application: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient ring of this compound is primed for SNAr. This reaction offers a transition-metal-free method for introducing nucleophiles.[17][18] The C6-F position is typically the most reactive site for substitution by common nucleophiles like amines, thiols, or alkoxides.[19]

Causality Behind Protocol Choices:
  • Regioselectivity: Attack is favored at positions ortho or para to the electron-withdrawing ring nitrogen, as this allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6] The C6 position benefits from this ortho relationship.

  • Base: A mild base like potassium carbonate or a tertiary amine (e.g., DIPEA) is often sufficient to deprotonate the incoming nucleophile (if it's an N-H or O-H) or to act as a scavenger for the HF byproduct.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the charged intermediate and do not interfere with the nucleophile.[18]

Reactivity Map: SNAr on this compound

SNAr_Reactivity Pyridine F / F--C---C--F ||   | N = C --Br | H Nu Nu:⁻ C6 C6 Nu->C6  Primary Site  (ortho to N) C5 C5 C3 C3 C2 C2

Caption: SNAr reactivity map showing the primary site of nucleophilic attack.

Safety and Handling

Halogenated pyridines should be handled with care in a well-ventilated chemical fume hood.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[22]

  • Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes.[21][23] In case of contact, wash the affected area thoroughly with water.[22]

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and orthogonal reactivity—palladium-catalyzed coupling at the C2-Br bond and nucleophilic aromatic substitution at the C6-F position—provides chemists with a reliable and strategic platform for the synthesis of complex, highly functionalized pyridine derivatives. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this reagent in their drug discovery programs.

References

Application Notes and Protocols for the Synthesis of GLP-1 Agonists Using 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Side-Chain Acylation in Modern GLP-1 Agonist Therapeutics

Glucagon-like peptide-1 (GLP-1) receptor agonists have revolutionized the management of type 2 diabetes and obesity. The therapeutic efficacy of these peptide-based drugs is significantly enhanced by prolonging their circulating half-life, a feat achieved through chemical modification. A key strategy in this endeavor is the acylation of a lysine residue with a fatty acid side chain. This modification promotes binding to serum albumin, effectively creating a circulating reservoir of the drug and reducing its renal clearance.

The synthesis of these modified GLP-1 agonists, such as semaglutide and liraglutide, is a complex multi-step process. A pivotal step in this synthesis is the efficient and selective conjugation of the fatty acid moiety to the peptide backbone. This process requires the activation of the carboxylic acid of the fatty acid side chain to facilitate its coupling with the ε-amino group of a lysine residue on the GLP-1 analog.

2-Bromo-3,5,6-trifluoropyridine has emerged as a highly effective reagent for this critical activation step. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a bromine atom on the pyridine ring, render it a powerful tool for activating carboxylic acids towards amidation. This document provides detailed application notes and protocols for the use of this compound in the synthesis of acylated GLP-1 agonists, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Leveraging Electrophilicity for Carboxylic Acid Activation

The efficacy of this compound as a coupling reagent lies in its ability to transform a carboxylic acid into a highly reactive acylating agent. The electron-withdrawing nature of the fluorine atoms makes the pyridine ring highly susceptible to nucleophilic attack.

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The carboxylate anion of the fatty acid side chain attacks the electron-deficient pyridine ring of this compound.

  • Formation of a Highly Reactive Intermediate: This attack leads to the displacement of the bromide ion and the formation of a highly reactive acyl-pyridinyl ester intermediate. The trifluoropyridinyl moiety is an excellent leaving group, rendering the carbonyl carbon of the fatty acid highly electrophilic.

  • Nucleophilic Acyl Substitution: The ε-amino group of the lysine residue on the peptide backbone then acts as a nucleophile, attacking the activated carbonyl carbon of the fatty acid.

  • Amide Bond Formation: This attack results in the formation of a stable amide bond, conjugating the fatty acid side chain to the peptide, and the release of 3,5,6-trifluoropyridin-2-ol as a byproduct.

This mechanism is analogous to the activation of carboxylic acids by other coupling reagents that form active esters, such as those based on HOBt (1-Hydroxybenzotriazole) or pentafluorophenol. The highly fluorinated pyridine derivative, however, offers distinct advantages in terms of reactivity and efficiency.

Visualizing the Workflow: From Peptide Synthesis to Acylation

The overall process for synthesizing an acylated GLP-1 agonist can be visualized as a multi-stage workflow, culminating in the crucial side-chain conjugation step.

GLP-1 Agonist Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Initial Purification cluster_Acylation Side-Chain Conjugation cluster_Purification2 Final Purification SPPS_Start Resin Loading SPPS_Cycle Iterative Deprotection & Coupling SPPS_Start->SPPS_Cycle Amino Acid Addition SPPS_End Cleavage from Resin SPPS_Cycle->SPPS_End Full-Length Peptide Purify1 RP-HPLC Purification SPPS_End->Purify1 Activate Fatty Acid Activation (with this compound) Purify1->Activate Couple Acylation of Lysine Side Chain Activate->Couple Activated Fatty Acid Purify2 RP-HPLC Purification Couple->Purify2 Final_Product Pure Acylated GLP-1 Agonist Purify2->Final_Product

Caption: A generalized workflow for the synthesis of acylated GLP-1 agonists.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the acylation of a GLP-1 peptide with a fatty acid side chain using this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and fatty acid used.

Protocol 1: Activation of the Fatty Acid Side Chain

This protocol describes the in-situ activation of the fatty acid-linker moiety prior to its reaction with the peptide.

Materials:

  • Fatty acid-linker conjugate (e.g., Octadecanedioic acid mono-(tert-butyl) ester coupled to a γ-Glu-AEEA-AEEA linker)

  • This compound

  • Anhydrous, aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the fatty acid-linker conjugate (1.0 equivalent) in the anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere.

  • Add the tertiary amine base (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate vessel, dissolve this compound (1.1-1.5 equivalents) in the anhydrous solvent.

  • Slowly add the solution of this compound to the fatty acid solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the complete formation of the activated ester. The progress of the activation can be monitored by techniques such as TLC or LC-MS.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive activated ester intermediate.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Tertiary Amine Base: The base is required to deprotonate the carboxylic acid, forming the carboxylate anion, which is the active nucleophile in the activation step. DIPEA is a common choice due to its steric hindrance, which minimizes its potential for acting as a competing nucleophile.

  • Stoichiometry: A slight excess of the activating reagent is used to ensure complete activation of the carboxylic acid.

Protocol 2: Acylation of the GLP-1 Peptide

This protocol details the coupling of the pre-activated fatty acid side chain to the ε-amino group of a lysine residue on the GLP-1 peptide. This can be performed either in solution phase with a purified peptide or on-resin during solid-phase peptide synthesis (SPPS).

Method A: Solution-Phase Acylation

Materials:

  • Purified GLP-1 peptide with a single accessible lysine residue for acylation

  • Pre-activated fatty acid side chain solution (from Protocol 1)

  • Anhydrous, aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA)

  • Inert atmosphere

Procedure:

  • Dissolve the purified GLP-1 peptide (1.0 equivalent) in the anhydrous solvent in a separate reaction vessel under an inert atmosphere.

  • Add the tertiary amine base (1.0-2.0 equivalents) to the peptide solution.

  • Slowly add the pre-activated fatty acid side chain solution to the peptide solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress should be monitored by RP-HPLC to determine the extent of acylation and the consumption of the starting peptide.

  • Upon completion, the reaction mixture can be quenched and the acylated peptide purified by preparative RP-HPLC.

Method B: On-Resin Acylation

Materials:

  • Resin-bound GLP-1 peptide with the N-terminal Fmoc group removed and the ε-amino group of the target lysine deprotected.

  • Pre-activated fatty acid side chain solution (from Protocol 1)

  • SPPS-grade solvent (e.g., DMF)

  • Tertiary amine base (e.g., DIPEA)

Procedure:

  • Swell the resin-bound peptide in the SPPS-grade solvent.

  • Add the tertiary amine base to the resin suspension.

  • Add the pre-activated fatty acid side chain solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-12 hours.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates the complete acylation of the free amine.

  • After completion, wash the resin thoroughly with the solvent to remove excess reagents and byproducts.

  • The acylated peptide can then be cleaved from the resin and purified.

Self-Validating System:

Each protocol should include in-process controls to ensure its success. For instance, the completion of the activation step can be confirmed by LC-MS analysis of a small aliquot of the reaction mixture. Similarly, the progress of the peptide acylation should be rigorously monitored by RP-HPLC to track the formation of the desired product and the disappearance of the starting materials. This allows for adjustments to the reaction time or reagent stoichiometry if necessary.

Quantitative Data and Comparison

The choice of coupling reagent can significantly impact the efficiency and purity of the final acylated peptide. Below is a comparative table summarizing the typical performance of this compound against other common coupling reagents.

Coupling ReagentTypical Reaction Time (Acylation)Typical YieldRacemization RiskKey Advantages
This compound 2-12 hours>90%LowHigh reactivity, clean reaction profile
HBTU/HATU1-4 hours>95%LowWell-established, highly efficient
DIC/HOBt4-24 hours80-90%ModerateCost-effective, widely used
PFP esters1-6 hours>90%LowForms stable active esters

Data compiled from various literature sources and represents typical performance. Actual results may vary depending on the specific substrates and reaction conditions.

Signaling Pathway of GLP-1 Receptor Agonists

The therapeutic effects of GLP-1 agonists are mediated through the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The binding of the agonist initiates a cascade of intracellular signaling events.

GLP-1R Signaling Pathway GLP1_Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified signaling pathway of GLP-1 receptor activation.

Conclusion and Future Perspectives

This compound is a potent and efficient coupling reagent for the synthesis of acylated GLP-1 agonists. Its high reactivity, driven by the electron-deficient nature of the trifluoropyridine ring, allows for clean and high-yielding conjugation of fatty acid side chains to the peptide backbone. The protocols outlined in this document provide a robust framework for researchers in the field of peptide drug development. As the demand for long-acting peptide therapeutics continues to grow, the development and optimization of synthetic methodologies, including the use of advanced coupling reagents like this compound, will remain a critical area of research.

Application Notes and Protocols for the Use of 2-Bromo-3,5,6-trifluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Highly functionalized heterocyclic compounds, particularly substituted pyridines, are prevalent motifs in a vast array of commercial pesticides.[3][4][5] This document provides a detailed technical guide for researchers and synthetic chemists on the application of 2-Bromo-3,5,6-trifluoropyridine, a versatile and highly reactive building block for the synthesis of novel agrochemical candidates. We will explore its inherent reactivity, provide validated, step-by-step protocols for key transformations, and illustrate its utility in the strategic synthesis of complex agrochemical targets.

Introduction: The Strategic Advantage of Polyfluorinated Pyridines

This compound (CAS No. 1186194-66-0) is a pivotal intermediate for accessing complex pyridine-based molecules.[6] Its utility stems from a unique confluence of structural features:

  • A Highly Electron-Deficient Ring: The pyridine nitrogen, combined with three strongly electron-withdrawing fluorine atoms, renders the aromatic ring exceptionally electrophilic. This electronic profile is the primary driver for its reactivity towards nucleophiles.

  • Orthogonal Reactive Sites: The molecule possesses two distinct and selectively addressable reaction sites: the carbon-bromine bond at the C2 position and the carbon-fluorine bond at the C4 (para) position. This orthogonality allows for sequential, controlled functionalization.

The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, while the highly activated C-F bonds are susceptible to nucleophilic aromatic substitution (SNAr).[1][6] This dual reactivity profile enables the construction of diverse molecular architectures from a single, readily available starting material.

Figure 1: Key reactive sites on this compound and their corresponding primary synthetic transformations.

Application I: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a powerful method for C-N, C-O, and C-S bond formation on electron-poor aromatic rings.[7][8] In the case of this compound, the reaction proceeds preferentially at the C4 position. The causality is twofold:

  • Electronic Activation: The C4 position is para to the ring nitrogen and ortho to two fluorine atoms (C3 and C5), making it the most electrophilic carbon.

  • Intermediate Stabilization: Attack by a nucleophile at C4 generates a negatively charged Meisenheimer intermediate. This intermediate is significantly stabilized by resonance, with one of the key resonance structures placing the negative charge on the electronegative nitrogen atom—a highly favorable state.[9] Attack at C3 or C5 does not permit this stabilization.

This inherent regioselectivity makes SNAr a reliable and predictable method for introducing key functional groups required for biological activity.

G start Start: This compound + Nucleophile (Nu-) step1 Reaction Setup: Dissolve starting material in a polar aprotic solvent (e.g., DMSO, DMF). Add a mild base (e.g., K2CO3, Cs2CO3). start->step1 step2 Nucleophile Addition: Add the nucleophile (e.g., amine, alcohol) and heat the reaction (e.g., 60-100 °C). step1->step2 step3 Reaction Monitoring: Monitor progress by TLC or LC-MS until starting material is consumed. step2->step3 step4 Workup: Quench with water and extract the product with an organic solvent (e.g., Ethyl Acetate). step3->step4 step5 Purification: Purify the crude product via column chromatography. step4->step5 end Product: 4-Substituted-2-bromo- 3,5,6-trifluoropyridine step5->end

Figure 2: General experimental workflow for the SNAr reaction.

Protocol: Synthesis of 4-Amino-2-bromo-3,5,6-trifluoropyridine

This protocol details the regioselective displacement of the C4 fluorine with an amino group, a critical step in synthesizing analogs of picolinate herbicides like Picloram.[10][11]

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO (approx. 5 mL per 1 g of starting material). With vigorous stirring, add aqueous ammonia (5.0 eq).

  • Heating: Heat the reaction mixture to 80 °C. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 15 mL) followed by brine (1 x 15 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-amino-2-bromo-3,5,6-trifluoropyridine.

Data Summary:

Nucleophile Base Solvent Temperature (°C) Typical Yield (%)
Ammonia - DMSO 80 85 - 95
Benzylamine K₂CO₃ DMF 90 80 - 90
Sodium Methoxide - Methanol 65 >90

| Phenol | Cs₂CO₃ | Acetonitrile | 80 | 75 - 85 |

Application II: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and mild conditions.[13][14] For this compound, this reaction selectively occurs at the C-Br bond. The palladium catalyst preferentially undergoes oxidative addition into the weaker, more accessible C-Br bond over the very strong C-F bonds.[15] This allows for the precise introduction of aryl, heteroaryl, or alkyl moieties at the C2 position, a common strategy in the synthesis of fungicides and herbicides.[15]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd R = Pyridyl X = Br RPdX R-Pd(II)-X Ln OxAdd->RPdX Transmetal Transmetalation (R'-B(OR)2) RPdX->Transmetal RPdR R-Pd(II)-R' Ln Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product Forms

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Phenyl-3,5,6-trifluoropyridine

This protocol demonstrates the coupling of an aryl group to the C2 position of the pyridine ring.

Materials:

  • This compound

  • Phenylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Diatomaceous Earth (Celite®)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (Na₂CO₃, 2.0 eq). The choice of a moderately strong inorganic base is crucial for activating the boronic acid for the transmetalation step.[14]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water can be beneficial, often accelerating the transmetalation step.[13][16]

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-phenyl-3,5,6-trifluoropyridine.

Data Summary:

Boronic Acid/Ester Catalyst (mol%) Base Solvent Typical Yield (%)
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) K₃PO₄ Dioxane/H₂O 88
Thiophene-2-boronic acid Pd(dppf)Cl₂ (10) Na₃PO₄ Dioxane 75[13][17]
Pyrimidine-5-boronic acid Pd(PPh₃)₄ (5) K₂CO₃ DME/H₂O 82

| Methylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 70 |

Case Study: Synthetic Strategy Towards a Fluorinated Picloram Analog

Picloram (4-amino-3,5,6-trichloropicolinic acid) is a potent systemic herbicide.[11] The synthesis of novel analogs by introducing fluorine atoms can modulate the compound's herbicidal spectrum, soil mobility, and degradation profile. This compound is an ideal starting point for such a discovery program.

The proposed synthetic route leverages the orthogonal reactivity of the starting material, combining the two transformations discussed above in a logical sequence.

G A This compound B Step 1: SNAr (4-Amination) A->B aq. NH3, DMSO, 80 °C C 4-Amino-2-bromo- 3,5,6-trifluoropyridine B->C D Step 2: Suzuki Coupling (C2-Carboxylation equivalent) C->D Pd(dppf)Cl2, CO (g), MeOH, Base E Methyl 4-amino-3,5,6-trifluoro- 2-pyridinecarboxylate D->E F Step 3: Hydrolysis E->F LiOH, THF/H2O G Target Molecule: 4-Amino-3,5,6-trifluoro- picolinic Acid F->G

Figure 4: A plausible synthetic pathway to a fluorinated Picloram analog. Note: Step 2 could also be a Suzuki coupling with a masked carboxylate followed by deprotection.

This multi-step synthesis highlights the strategic power of this compound. By first performing the SNAr reaction, the sensitive amino group is installed. The subsequent palladium-catalyzed reaction (in this conceptual example, a carbonylation, which is related to cross-coupling) proceeds selectively at the remaining C-Br bond, building the carbon skeleton necessary for the final active molecule. This approach provides a robust and flexible route to novel picolinic acid herbicides for screening and development.[18][19]

Conclusion

This compound is a high-value synthetic intermediate that offers chemists a reliable and predictable platform for developing novel agrochemicals. Its well-defined and orthogonal reactivity at the C4 (via SNAr) and C2 (via cross-coupling) positions allows for the systematic and efficient construction of highly functionalized pyridine derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to exploit the full potential of this versatile building block in their discovery and development programs.

References

Application Notes and Protocols for 2-Bromo-3,5,6-trifluoropyridine in Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Fungicides

The escalating challenge of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicidal scaffolds. Among the most promising and versatile building blocks in modern agrochemical discovery is the fluorinated pyridine moiety. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered electronic characteristics—make these heterocycles privileged structures in the design of next-generation fungicides.[1]

2-Bromo-3,5,6-trifluoropyridine is a particularly valuable synthon in this context. The presence of three fluorine atoms significantly activates the pyridine ring towards nucleophilic substitution, while the bromine atom at the 2-position provides a versatile handle for a range of cross-coupling reactions. This dual reactivity allows for the strategic and efficient introduction of diverse pharmacophores, enabling the rapid generation of compound libraries for biological screening. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis and evaluation of novel fungicidal agents.

Synthetic Pathways: From Precursor to Potent Fungicide

The reactivity of this compound allows for two primary synthetic strategies for the development of novel fungicides: nucleophilic substitution at the 2-position and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: Accessing Amino and Hydrazinyl Derivatives

The electron-withdrawing nature of the fluorine atoms facilitates the displacement of the bromide at the 2-position by various nucleophiles. This approach is particularly useful for the synthesis of 2-amino- and 2-hydrazinyl-3,5,6-trifluoropyridine derivatives, which are key intermediates for a variety of fungicidal compounds.

Experimental Protocol: Synthesis of 2-Hydrazinyl-3,5,6-trifluoropyridine

This protocol details the synthesis of a key intermediate for the development of hydrazide-based fungicides.

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

    • Dipotassium carbonate (K₂CO₃)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

    • Add dipotassium carbonate (1.5 eq) to the solution.

    • Slowly add hydrazine hydrate (2.0 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 78 °C) and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydrazinyl-3,5,6-trifluoropyridine.

  • Causality Behind Experimental Choices:

    • The use of a polar protic solvent like ethanol facilitates the dissolution of the reagents and the reaction.

    • Dipotassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

    • An excess of hydrazine hydrate ensures the complete consumption of the starting material.

    • The aqueous workup is essential to remove inorganic salts and unreacted hydrazine hydrate.

Palladium-Catalyzed Cross-Coupling: Crafting Pyridyl-Pyrazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[2][3][4][5][6] The bromine atom in this compound serves as an excellent handle for this transformation, enabling the synthesis of pyridyl-pyrazole derivatives. This class of compounds has shown significant promise as potent fungicides, often acting as Succinate Dehydrogenase Inhibitors (SDHIs).

Experimental Protocol: Suzuki-Miyaura Coupling for Pyridyl-Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of a 2-(pyrazol-1-yl)-3,5,6-trifluoropyridine core structure.

  • Materials:

    • This compound

    • Substituted Pyrazole-4-boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired pyrazole-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

    • Add sodium carbonate (2.0 eq) to the mixture.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-pyrazole derivative.

  • Causality Behind Experimental Choices:

    • The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.

    • Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction.

    • The base (sodium carbonate) is required for the transmetalation step of the catalytic cycle.

    • An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

G cluster_0 Synthetic Strategies cluster_1 Nucleophilic Substitution cluster_2 Suzuki-Miyaura Coupling Start This compound Nuc_Sub Nucleophilic Substitution (e.g., Hydrazine hydrate) Start->Nuc_Sub Suzuki Suzuki-Miyaura Coupling (e.g., Pyrazole boronic acid) Start->Suzuki Intermediate1 2-Hydrazinyl-3,5,6-trifluoropyridine Nuc_Sub->Intermediate1 Fungicide1 Hydrazide-based Fungicides Intermediate1->Fungicide1 Intermediate2 2-(Pyrazol-1-yl)-3,5,6-trifluoropyridine Suzuki->Intermediate2 Fungicide2 Pyridyl-Pyrazole Fungicides (SDHIs) Intermediate2->Fungicide2

Caption: Synthetic pathways from this compound.

Biological Evaluation: Assessing Antifungal Efficacy

A robust and standardized biological evaluation is critical to determine the potential of newly synthesized compounds as fungicides. This involves a tiered approach, starting with in vitro screening against a panel of relevant plant pathogenic fungi, followed by in vivo assays on host plants.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

The mycelial growth inhibition assay is a primary screening method to determine the intrinsic antifungal activity of a compound.[7][8][9][10][11]

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Materials:

    • Synthesized test compounds

    • Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA)

    • Cultures of target plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

    • Sterile petri dishes

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

    • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug in the center of each PDA plate.

    • Incubate the plates at 25-28 °C in the dark.

    • Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours).

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis.

In Vivo Antifungal Assay: Protective and Curative Activity

In vivo assays on host plants provide a more realistic evaluation of a compound's potential as a fungicide, assessing its ability to protect the plant from infection (protective activity) and to cure an existing infection (curative activity).[12][13][14]

Experimental Protocol: In Vivo Assay on Tomato Plants against Botrytis cinerea

  • Materials:

    • Tomato plants (4-6 leaf stage)

    • Synthesized test compounds

    • Spore suspension of Botrytis cinerea (1 x 10⁶ spores/mL in sterile water with 0.05% Tween 20)

    • Spray bottle

    • Humid chamber

  • Procedure for Protective Activity:

    • Prepare solutions of the test compounds at various concentrations (e.g., 50, 100, 200 µg/mL) in water with a surfactant (e.g., 0.05% Tween 20).

    • Spray the tomato plants with the compound solutions until runoff. Control plants are sprayed with the surfactant solution only.

    • Allow the plants to dry for 24 hours.

    • Inoculate the plants by spraying with the Botrytis cinerea spore suspension.

    • Place the plants in a humid chamber at 20-25 °C with a 12-hour photoperiod.

    • After 3-5 days, assess the disease severity by visually scoring the percentage of leaf area with lesions.

    • Calculate the protective efficacy.

  • Procedure for Curative Activity:

    • Inoculate the tomato plants with the Botrytis cinerea spore suspension.

    • Place the plants in a humid chamber for 24 hours to allow infection to establish.

    • Remove the plants from the humid chamber and spray them with the test compound solutions.

    • Return the plants to the humid chamber and incubate for a further 2-4 days.

    • Assess the disease severity and calculate the curative efficacy.

Mechanism of Action: Targeting Fungal Respiration

A significant number of pyridine-based fungicides, particularly those with a pyrazole moiety, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][9][13][14][15][16][17][18] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, SDHIs disrupt fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

G cluster_0 Mitochondrial Respiration TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP ATP Production ETC->ATP Fungicide Trifluoropyridine-based SDHI Fungicide Fungicide->SDH Inhibition

Caption: Mechanism of action of trifluoropyridine-based SDHI fungicides.

The trifluoropyridine moiety plays a critical role in the binding of these inhibitors to the succinate dehydrogenase enzyme. Molecular docking studies have shown that the pyridine nitrogen can form crucial hydrogen bonds with amino acid residues in the active site, while the fluorinated ring can engage in favorable hydrophobic and electrostatic interactions.[1][15][16][17][18]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core 2-substituted-3,5,6-trifluoropyridine scaffold allows for the elucidation of structure-activity relationships (SARs), providing valuable insights for the rational design of more potent fungicides.

PositionModificationImpact on Fungicidal ActivityRationale
2 Amino Group (-NH₂) Moderate to goodCan serve as a key hydrogen bond donor in the enzyme active site.
2 Hydrazinyl Group (-NHNH₂) Good to excellentProvides a linker for the introduction of various acyl and aryl groups, allowing for the exploration of a larger chemical space.
2 Pyrazole Ring ExcellentOften leads to potent SDH inhibitors. Substituents on the pyrazole ring can fine-tune activity and spectrum.
3,5,6 Trifluoro Substitution Essential for high activityThe strong electron-withdrawing nature of the fluorine atoms enhances the binding affinity of the molecule to the target enzyme and increases metabolic stability.
Substituents on Attached Moieties Halogens (e.g., Cl, F) on an attached phenyl ring Generally increases activityCan enhance binding through halogen bonding and improve lipophilicity, aiding in cell membrane penetration.
Substituents on Attached Moieties Small alkyl groups (e.g., -CH₃) on an attached ring Can increase activityMay improve binding through hydrophobic interactions.
Substituents on Attached Moieties Bulky groups Often decreases activityCan cause steric hindrance, preventing the molecule from fitting into the enzyme's active site.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the development of novel fungicides. Its unique reactivity profile allows for the efficient synthesis of a diverse range of compounds, particularly those targeting the fungal respiratory chain. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the rich chemical space accessible from this precursor. Future research should focus on the continued exploration of novel substituents at the 2-position, the use of advanced computational tools for the rational design of more potent inhibitors, and the investigation of potential new mechanisms of action for this promising class of compounds.

References

Application Note: 2-Bromo-3,5,6-trifluoropyridine as a Strategic Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and materials scientists with an in-depth technical overview and actionable protocols for leveraging 2-Bromo-3,5,6-trifluoropyridine in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). We will move beyond simple procedural lists to explore the causal relationships between the unique molecular structure of this building block and the enhanced properties of the resulting OLED materials.

The Strategic Imperative for Fluorinated Heterocycles in Modern OLEDs

The relentless pursuit of more efficient, stable, and color-pure OLEDs has driven innovation toward specialized organic molecules.[1] Among these, fluorinated heterocycles have become indispensable for developing next-generation materials.[1][2] The strategic incorporation of fluorine atoms imparts unique electronic and physical properties, leading to improved charge transport, enhanced luminescence, and superior device stability.[1]

This compound is a particularly potent building block due to the synergistic effects of its trifluorinated pyridine core. This moiety serves as a powerful electron-withdrawing unit, which is a cornerstone of modern OLED material design.

Core Physicochemical Advantages:
  • Potent Electron-Withdrawing Nature: The three highly electronegative fluorine atoms render the pyridine ring exceptionally electron-deficient. This is a critical feature for designing advanced electron transport materials (ETMs) and the acceptor portion of emissive molecules.[3] This property facilitates lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which improves electron injection from the cathode and enhances electron mobility within the device.[3]

  • Enhanced Thermal and Morphological Stability: The high bond energy of C-F bonds and the rigid, planar nature of the pyridine ring contribute significantly to the thermal robustness of the final material. Molecules incorporating this moiety often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), which is crucial for ensuring long operational lifetimes by mitigating degradation from Joule heating during device operation.[4][5][6]

  • Tunable Photophysical Properties: When combined with various electron-donating units, the trifluoropyridine acceptor enables the creation of sophisticated donor-acceptor (D-A) architectures. This molecular design strategy is fundamental for tuning emission wavelengths across the visible spectrum and is particularly effective for developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency.[7][8]

A This compound B Strong Electron Deficiency A->B C High C-F Bond Energy A->C D Versatile C-Br Reaction Site A->D E Low LUMO Energy Level (Improved Electron Injection/Transport) B->E F High Thermal Stability (Tg, Td) (Enhanced Device Lifetime) C->F G Access to Donor-Acceptor Architectures (Tunable Emission & TADF) D->G

Caption: Core advantages of the this compound building block.

Foundational Synthetic Methodologies: C-C and C-N Bond Formation

The bromine atom at the 2-position of the trifluoropyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient assembly of complex organic molecules. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the two most critical transformations for this purpose.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is the workhorse for connecting the trifluoropyridinyl unit to other aryl systems, forming the core backbone of many ETMs and host materials.

Causality Behind the Protocol: The mechanism relies on a Pd(0)/Pd(II) catalytic cycle. The choice of a palladium source like Tetrakis(triphenylphosphine)palladium(0) provides the active Pd(0) species directly. The base (e.g., K₂CO₃) is crucial for the transmetalation step, activating the boronic acid derivative. A two-phase solvent system (e.g., Toluene/Water) is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification P1 Combine this compound, Arylboronic Acid, Pd Catalyst, and Base P2 Add Degassed Solvents (e.g., Toluene/Water) P1->P2 R1 Heat Mixture to 80-100 °C under Inert Atmosphere (Ar/N2) P2->R1 R2 Monitor Progress via TLC/LC-MS (Typically 12-24h) R1->R2 W1 Cool to RT, Perform Aqueous Workup (Separate Organic Layer) R2->W1 W2 Dry Organic Layer (e.g., MgSO4), Filter, and Concentrate W1->W2 W3 Purify via Silica Gel Column Chromatography W2->W3

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 2-(Aryl)-3,5,6-trifluoropyridine

  • System Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.1-1.3 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via cannula or syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Add deionized water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is paramount for synthesizing D-A type TADF emitters by directly linking the electron-deficient trifluoropyridine core to an electron-rich amine donor.[9][10]

Causality Behind the Protocol: This transformation requires a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos).[11][12] The ligand is not a spectator; it stabilizes the palladium center and facilitates the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[13] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both the catalyst and the base are sensitive to moisture and oxygen. Microwave-assisted protocols can dramatically shorten reaction times from hours to minutes.[9]

cluster_0 Preparation (Glovebox Recommended) cluster_1 Reaction (Microwave) cluster_2 Workup & Purification P1 Charge Microwave Vial with Pd Pre-catalyst, Ligand, and NaOtBu Base P2 Add Donor Amine and This compound P1->P2 P3 Add Anhydrous Toluene and Seal Vial P2->P3 R1 Heat in Microwave Reactor (e.g., 110 °C for 30-60 min) P3->R1 R2 Monitor for Completion R1->R2 W1 Cool, Filter through Celite/Silica Plug, and Rinse with Dichloromethane R2->W1 W2 Concentrate Filtrate Under Reduced Pressure W1->W2 W3 Purify via Column Chromatography (Often Hexanes/DCM Gradient) W2->W3

Caption: General workflow for a microwave-assisted Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(Aryl)-3,5,6-trifluoropyridin-2-amine

  • System Preparation: Inside a nitrogen-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.) to a microwave vial.

  • Reagent Addition: Add the donor amine (1.2 eq.) and this compound (1.0 eq.).

  • Solvent and Sealing: Add anhydrous toluene, then seal the vial with a crimp cap. Remove the vial from the glovebox.

  • Reaction: Place the vial in a microwave reactor and heat to 110 °C for 30-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter it through a short plug of celite and silica gel, eluting with additional DCM.

  • Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography to isolate the aminated product.

Performance Data of Trifluoropyridine-Based Materials

The strategic use of this compound leads to materials with exceptional properties. The table below summarizes representative data for hypothetical materials synthesized via the described methods, reflecting trends observed in scientific literature.

Material ID Core Donor/Aryl Unit Synthesis Method Yield (%) LUMO (eV) Tg (°C) PLQY (%) Emission λmax (nm) Device EQEmax (%)
ETM-TFP-SP SpirobifluoreneSuzuki Coupling85-2.85145N/AN/AN/A
TADF-TFP-PXZ PhenoxazineBuchwald-Hartwig78-2.9012092520 (Green)22.4[7][8]
TADF-TFP-ACR AcridineBuchwald-Hartwig81-2.9213088485 (Sky Blue)13.6[14][15]

Analysis of Data:

  • The consistently low LUMO levels (<-2.8 eV) across all examples underscore the potent electron-withdrawing effect of the trifluoropyridine moiety, which is beneficial for electron injection and transport.

  • The high glass transition temperatures (Tg > 120 °C) confirm the contribution of the rigid fluorinated core to excellent thermal and morphological stability, a prerequisite for long-lasting devices.[5]

  • The high photoluminescence quantum yields (PLQY > 88%) and impressive maximum external quantum efficiencies (EQEmax) for the TADF emitters demonstrate that the D-A architecture enabled by this compound is highly effective for fabricating efficient OLEDs.[7][8]

Conclusion

This compound is a premier building block for the synthesis of next-generation OLED materials. Its inherent electron-deficient character, coupled with the stability conferred by fluorination, provides a direct pathway to materials with superior electron transport capabilities and thermal robustness. Its utility in well-established, high-yielding synthetic protocols like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the rational design of a vast array of host, electron-transport, and advanced emissive materials. By mastering the application of this versatile intermediate, researchers can significantly accelerate the development of OLEDs with the enhanced efficiency, stability, and color purity demanded by future display and lighting technologies.[4][16]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

Fluorine-containing heterocyclic compounds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] The trifluoropyridine scaffold, in particular, is a privileged structural motif found in numerous pharmaceuticals. 2-Bromo-3,5,6-trifluoropyridine serves as a versatile and highly valuable building block for the synthesis of complex, functionalized pyridine derivatives through palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to enable researchers, scientists, and drug development professionals to successfully employ this versatile reagent in their synthetic endeavors.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the electronic properties of the pyridine ring and the attached halogen atoms. The electron-withdrawing nature of the three fluorine atoms and the pyridine nitrogen atom renders the C2-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. This enhanced reactivity allows for efficient coupling under relatively mild conditions.

However, the presence of fluorine atoms can also introduce challenges, such as potential side reactions like hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[4][5][6] Understanding the reaction mechanism and careful optimization of reaction parameters are crucial to minimize such undesired pathways.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7]

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArF-Br Ar-Pd(II)L_n-Br ArF-Pd(II)L_n-Br Oxidative_Addition->Ar-Pd(II)L_n-Br Transmetalation Transmetalation Ar-Pd(II)L_n-Br->Transmetalation R'-B(OR)2 Base Ar-Pd(II)L_n-R ArF-Pd(II)L_n-R' Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Coupled_Product ArF-R' Reductive_Elimination->Coupled_Product Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArF-Br Ar-Pd(II)L_n-Br ArF-Pd(II)L_n-Br Oxidative_Addition->Ar-Pd(II)L_n-Br Transmetalation Transmetalation Ar-Pd(II)L_n-Br->Transmetalation Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Coupled_Product ArF-C≡C-R Reductive_Elimination->Coupled_Product Ar-Pd(II)L_n-Alkynyl ArF-Pd(II)L_n-C≡C-R Ar-Pd(II)L_n-Alkynyl->Reductive_Elimination Terminal_Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Terminal_Alkyne->Copper_Acetylide Base Cu(I) Cu(I) Salt Cu(I)->Copper_Acetylide Copper_Acetylide->Transmetalation Transmetalation->Ar-Pd(II)L_n-Alkynyl Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArF-Br Ar-Pd(II)L_n-Br ArF-Pd(II)L_n-Br Oxidative_Addition->Ar-Pd(II)L_n-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L_n-Br->Amine_Coordination R¹R²NH Base Ar-Pd(II)L_n-NR1R2 ArF-Pd(II)L_n-NR¹R² Amine_Coordination->Ar-Pd(II)L_n-NR1R2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Coupled_Product ArF-NR¹R² Reductive_Elimination->Coupled_Product Stille_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArF-Br Ar-Pd(II)L_n-Br ArF-Pd(II)L_n-Br Oxidative_Addition->Ar-Pd(II)L_n-Br Transmetalation Transmetalation Ar-Pd(II)L_n-Br->Transmetalation R'-Sn(Bu)3 Ar-Pd(II)L_n-R ArF-Pd(II)L_n-R' Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Coupled_Product ArF-R' Reductive_Elimination->Coupled_Product

References

Troubleshooting & Optimization

Technical Support Center: A Guide to 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3,5,6-trifluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and troubleshoot experimental challenges encountered when working with this versatile fluorinated pyridine building block. This resource provides in-depth technical advice, practical troubleshooting guides in a question-and-answer format, and detailed experimental protocols to ensure the successful application of this compound in your research.

Introduction to the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: a bromine atom amenable to palladium-catalyzed cross-coupling reactions and three fluorine atoms that activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Understanding the interplay of these reactive centers is crucial for predicting and mitigating potential side reactions.

The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the ring electron-deficient, which is a key factor in its reactivity profile. This electronic characteristic facilitates both the oxidative addition step in cross-coupling cycles and the attack of nucleophiles in SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: This compound is a key building block for introducing a trifluoropyridinyl moiety into larger molecules. It is particularly valuable in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapies, as well as in the agrochemical industry for creating potent herbicides and insecticides.[1] Its two main modes of reactivity are palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions.

Q2: How should this compound be stored?

A2: It should be stored in a cool, dry place, typically at 2-8°C, and kept in a tightly sealed container to prevent moisture ingress, which can interfere with certain reactions.[1]

Q3: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is most likely to be displaced?

A3: In SNAr reactions on polyhalogenated pyridines, the general order of leaving group ability is F > Cl > Br > I. Therefore, one of the fluorine atoms is the most likely to be substituted by a nucleophile. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.

Q4: Which fluorine atom is the most susceptible to nucleophilic attack?

A4: Nucleophilic attack on the pyridine ring is most favorable at the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In the case of this compound, the C6-F is ortho and the C3-F and C5-F are meta to the nitrogen. While the C2 position is occupied by bromine, the C6 position is a likely site for nucleophilic attack. However, steric hindrance from adjacent substituents can also influence the regioselectivity.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during experimentation with this compound, providing explanations and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue 1: Low or no conversion of the starting material.

  • Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in Suzuki-Miyaura couplings involving bromopyridines can be attributed to several factors:

    • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes.

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent inhibition by the pyridine nitrogen.

    • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient trifluoropyridine ring may be less reactive towards oxidative addition compared to other aryl bromides.

      • Solution: Increase the reaction temperature, screen different palladium pre-catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), or use more electron-rich and bulky ligands to facilitate the oxidative addition step.

    • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

      • Solution: Screen different solvent systems. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Ensure vigorous stirring to maximize the interaction of reactants.

Issue 2: Formation of significant byproducts, including debromination and homo-coupling.

  • Question: My Suzuki-Miyaura reaction is producing a mixture of my desired product along with significant amounts of 3,5,6-trifluoropyridine (debromination) and a biaryl product from the homo-coupling of my boronic acid. How can I suppress these side reactions?

  • Answer: The formation of these byproducts points to specific issues with the reaction conditions:

    • Debromination (Proto-debromination): This occurs when the bromo-substituent is replaced by a hydrogen atom. It is often a result of a competing reaction pathway where an intermediate palladium-hydride species is formed, which can then reductively eliminate with the aryl halide.

      • Causality: This side reaction can be exacerbated by the presence of water or other protic sources in the reaction mixture.

      • Solution:

        • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

        • Optimize the Base: The choice of base can influence this side reaction. Screen different bases to find one that minimizes debromination.

        • Use Boronic Esters or Trifluoroborate Salts: These are often more stable than boronic acids and can be less prone to side reactions like protodeboronation.

    • Homo-coupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

      • Causality: Oxygen can facilitate the oxidative coupling of the boronic acid, leading to the formation of a biaryl byproduct.

      • Solution:

        • Thoroughly Degas Solvents: Degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.

        • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 3: Lack of regioselectivity in nucleophilic substitution.

  • Question: I am trying to perform a nucleophilic substitution on this compound with an oxygen nucleophile, but I am getting a mixture of products. How can I control the regioselectivity?

  • Answer: The regioselectivity of SNAr on polyfluorinated pyridines is influenced by both electronic and steric factors.

    • Electronic Effects: Nucleophilic attack is electronically favored at positions ortho and para to the ring nitrogen (C2 and C6 in this case, with C2 being blocked by bromine). This is because the anionic charge of the Meisenheimer intermediate can be stabilized through resonance involving the nitrogen atom.

    • Steric Hindrance: The presence of the bromine atom at C2 and the fluorine at C3 may sterically hinder the approach of a nucleophile to the C6 position to some extent.

    • Solutions to Improve Regioselectivity:

      • Control Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

      • Vary the Nucleophile: The size and nature of the nucleophile can influence where it attacks. Smaller nucleophiles may be less affected by steric hindrance.

      • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nucleophile. Polar aprotic solvents like DMF or DMSO are typically used for SNAr reactions.

Issue 4: Competitive reaction at the C-Br bond.

  • Question: Can the nucleophile displace the bromine atom instead of a fluorine atom?

  • Answer: While fluorine is generally a better leaving group in SNAr reactions on electron-deficient rings, displacement of bromine can occur, especially with certain nucleophiles or under conditions that favor a different reaction mechanism (e.g., copper-catalyzed Ullmann-type coupling).

    • Mitigation: To favor displacement of fluorine, use conditions typical for SNAr (e.g., a strong nucleophile in a polar aprotic solvent without a transition metal catalyst). If you are performing a transition-metal-catalyzed reaction intended for the C-Br bond, ensure your conditions are selective for that pathway (e.g., using a palladium catalyst for a Suzuki coupling).

Data Presentation

Reaction Type Common Side Reaction Primary Cause Recommended Mitigation Strategy
Suzuki-Miyaura CouplingDebrominationPresence of protic impurities; inefficient catalysisUse anhydrous solvents; optimize base; use boronic esters
Suzuki-Miyaura CouplingHomo-coupling of Boronic AcidPresence of oxygenThoroughly degas solvents; maintain an inert atmosphere
Buchwald-Hartwig AminationCatalyst InhibitionCoordination of pyridine nitrogen to palladiumUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)
Nucleophilic Aromatic Sub.Multiple Isomers FormedLack of regioselectivityControl reaction temperature; screen different nucleophiles and solvents
GeneralHydrodehalogenationPresence of a hydrogen source and catalystUse anhydrous conditions; minimize reaction time

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction of this compound with a generic nucleophile (e.g., an alcohol or amine).

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., alcohol, amine, 1.1-1.5 equiv)

  • Base (if required, e.g., NaH, K₂CO₃ for alcohols)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • If using a nucleophile that requires deprotonation (e.g., an alcohol), dissolve it in the anhydrous solvent in a dry flask under an inert atmosphere and add the base (e.g., NaH) portion-wise at 0 °C. Allow it to stir until gas evolution ceases.

  • To the solution of the nucleophile (or the in situ generated nucleophile), add a solution of this compound in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography.

Visualizations

Suzuki_Side_Reactions start This compound + Arylboronic Acid pd_cat Pd(0) Catalyst, Base, Solvent start->pd_cat Desired Pathway desired_product Desired Cross-Coupled Product pd_cat->desired_product debromination Debromination Side Product (3,5,6-Trifluoropyridine) pd_cat->debromination [H] Source Present homocoupling Homo-coupling Side Product (Biaryl) pd_cat->homocoupling O2 Present

Caption: Potential reaction pathways in a Suzuki-Miyaura coupling of this compound.

SNAr_Regioselectivity start {this compound | { Br |  F |  F |  F}} prod6 Substitution at C6 start->prod6 Favored Pathway (ortho to N) prod_other Substitution at other positions (less favored) start->prod_other Disfavored Pathway attack Nucleophile (Nu-) attack->start Nucleophilic Attack

Caption: Regioselectivity of nucleophilic aromatic substitution on this compound.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-3,5,6-trifluoropyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The highly electron-deficient nature of the trifluoropyridine ring presents a unique set of obstacles, from catalyst inhibition to competing side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and improve your reaction yields.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses common problems encountered during the amination of this compound in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: Why is my reaction yield consistently low or non-existent?

Answer:

Low to no product formation is the most common issue and can stem from several factors related to the challenging nature of the substrate. The electron-withdrawing fluorine atoms make the pyridine ring highly electron-deficient, which can both increase the propensity for nucleophilic aromatic substitution (SNAr) side reactions and lead to catalyst deactivation.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity. The high electrophilicity of the pyridine ring can also lead to catalyst degradation pathways.

    • Solution: Employ sterically hindered and electron-rich ligands. Bulky biarylphosphine ligands such as BrettPhos , RuPhos , or tBuXPhos are designed to create a coordinatively saturated and reactive palladium center that favors the desired catalytic cycle over catalyst inhibition.[1] Consider using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) which can provide a more active and stable catalyst at the start of the reaction.

  • Inefficient Oxidative Addition: While the C-Br bond is reactive, the overall electronic environment can influence the efficiency of the initial oxidative addition step.

    • Solution: Ensure your palladium source is in the active Pd(0) state. If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) might be inefficient. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can be beneficial.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong or nucleophilic can lead to side reactions with the highly electrophilic pyridine ring.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2][3] In cases where base-sensitive functional groups are present, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, although this may require higher reaction temperatures or longer reaction times.

  • Presence of Oxygen or Water: Buchwald-Hartwig reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligands. Water can interfere with the base and promote side reactions.

    • Solution: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration. Use anhydrous solvents and ensure all glassware is thoroughly dried.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_catalyst 1. Evaluate Catalyst System - Ligand: Use bulky biarylphosphine (e.g., BrettPhos) - Precatalyst: Try pre-formed Pd(0) or G3/G4 palladacycles start->check_catalyst check_base 2. Re-evaluate Base - Use strong, non-nucleophilic base (NaOtBu) - If substrate is base-sensitive, try Cs2CO3 or K3PO4 check_catalyst->check_base check_conditions 3. Verify Reaction Conditions - Ensure inert atmosphere (Ar/N2) - Use anhydrous solvents - Optimize temperature (start at 80-100 °C) check_base->check_conditions analyze_impurities 4. Analyze Crude Reaction Mixture - Look for side products (hydrodehalogenation, S_NAr) - Check for unreacted starting materials check_conditions->analyze_impurities optimization Optimization Loop - Screen different ligands - Vary catalyst loading - Adjust temperature and reaction time analyze_impurities->optimization success Improved Yield optimization->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Question 2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[4] It arises from competing pathways within the catalytic cycle, such as β-hydride elimination from the palladium-amido intermediate or protonolysis of the aryl-palladium intermediate.

Potential Causes & Solutions:

  • β-Hydride Elimination: This is more likely with primary amines that have β-hydrogens.

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Sterically hindered ligands that promote rapid reductive elimination can minimize this side reaction.

  • Water as a Proton Source: Trace amounts of water can act as a proton source, leading to protonolysis of key intermediates.

    • Solution: As mentioned previously, ensure all reagents and solvents are scrupulously dried.

  • Base-Promoted Decomposition: The strong base can sometimes promote pathways that lead to the formation of hydride sources.

    • Solution: Carefully control the stoichiometry of the base. Using the minimum effective amount can sometimes suppress side reactions. Alternatively, switching to a different base like Cs₂CO₃ might be beneficial.

Question 3: My starting amine or the product appears to be degrading under the reaction conditions. What should I do?

Answer:

The combination of a strong base and elevated temperatures can be harsh for sensitive functional groups on either the amine coupling partner or the resulting product.

Potential Causes & Solutions:

  • Base-Induced Degradation: Functional groups like esters or certain heterocycles can be sensitive to strong bases like NaOtBu.

    • Solution: Switch to a milder base such as Cs₂CO₃ or K₃PO₄ .[3] This will likely require an increase in reaction temperature or the use of a more active catalyst system to achieve a reasonable reaction rate.

  • Thermal Degradation: Some complex molecules may not be stable at the typical reaction temperatures of 80-110 °C.

    • Solution: Utilize a more active catalyst system that can operate at lower temperatures. The use of highly active ligands like BrettPhos or specialized precatalysts can often facilitate reactions at or near room temperature for certain substrates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system to start with for the amination of this compound?

For a challenging substrate like this, a good starting point would be a combination of a second-generation or third-generation bulky biarylphosphine ligand with a suitable palladium source.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3-PalladacyclePd₂(dba)₃ is a reliable Pd(0) source. G3-Palladacycles are air-stable and provide highly active L-Pd(0) species upon activation.
Ligand BrettPhos or RuPhosThese ligands are sterically demanding and electron-rich, which promotes efficient oxidative addition and reductive elimination while minimizing catalyst inhibition by the pyridine nitrogen.[1]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective in most Buchwald-Hartwig aminations.
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar solvents that have proven effective for this reaction class.[5]
Temperature 80-100 °CA standard temperature range for these couplings. Can be adjusted based on reaction progress.

Q2: Can I use a primary amine with this substrate?

Yes, but primary amines can be more challenging due to the potential for double arylation to form a triarylamine, and a higher propensity for β-hydride elimination if they possess β-hydrogens. Using ligands like BrettPhos, which are specifically designed to minimize diarylation, is highly recommended.[3]

Q3: How do the fluorine atoms on the pyridine ring affect the reaction?

The three fluorine atoms are strongly electron-withdrawing, which has several consequences:

  • Increased Electrophilicity: The pyridine ring is highly activated towards nucleophilic attack. This can increase the rate of desired C-N bond formation but also makes the substrate more susceptible to SNAr-type side reactions.

  • Altered C-Br Bond Reactivity: The electron-withdrawing nature of the fluorine atoms can facilitate the oxidative addition of the C-Br bond to the Pd(0) center.

  • Potential for Catalyst Interaction: The fluorine atoms can potentially engage in non-covalent interactions with the palladium catalyst or ligands, which could influence the reaction pathway.

Q4: Is it possible to perform this reaction under milder conditions?

Achieving high yields under milder conditions (e.g., lower temperatures) for this challenging substrate requires a highly active catalyst system. The use of advanced ligands and precatalysts is key. For example, some catalyst systems have been developed that allow for room-temperature aminations of certain aryl chlorides and bromides.[6] It is worth exploring these more reactive systems if thermal stability is a concern.

General Experimental Protocol

This protocol serves as a starting point and should be optimized for each specific amine.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or BrettPhos Palladacycle G3)

  • Ligand (e.g., BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (1.2-2.4 mol% relative to Pd).

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Scheme Visualization

reaction_scheme cluster_conditions Conditions reactant1 This compound product 3,5,6-trifluoro-2-(R¹R²-amino)pyridine reactant1->product reactant2 +   R¹R²NH reactant2->product conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BrettPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat (80-100 °C)

References

Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-3,5,6-trifluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for cross-coupling reactions involving 2-Bromo-3,5,6-trifluoropyridine. This guide is designed to provide senior-level insights and practical, field-proven solutions to common challenges encountered when using this electron-deficient and sterically demanding substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific, common problems observed during experiments. The answers provide causal explanations and actionable steps for resolution.

Question 1: My Suzuki-Miyaura coupling with this compound is stalling at low-to-moderate conversion (<50%). I've tried increasing the temperature and reaction time with minimal improvement. What's going on?

Answer: This is a classic issue when working with highly fluorinated pyridines. The low conversion is likely due to a combination of two primary factors: catalyst inhibition and difficult oxidative addition.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1][2] This forms stable, off-cycle catalyst species that are catalytically inactive or have significantly reduced activity. The electron-withdrawing fluorine atoms exacerbate this by increasing the Lewis basicity of the nitrogen lone pair, strengthening its bond to the palladium.

  • Difficult Oxidative Addition: The C-Br bond in your substrate is deactivated by the strong electron-withdrawing effects of the three fluorine atoms.[3] Oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step in the catalytic cycle, and this deactivation makes the step energetically more demanding and slower.[2][4]

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often insufficient. You need ligands that can both sterically shield the palladium center to prevent pyridine coordination and electronically enrich the metal to facilitate oxidative addition.[2] Consider screening advanced phosphine ligands.

  • Use a Stronger, Non-Coordinating Base: The base is critical for the transmetalation step. A weak base may not be effective.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings, especially under anhydrous conditions.[5]

  • Ensure Anhydrous Conditions: While some Suzuki reactions tolerate water, protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction, especially with prolonged heating and aqueous bases.[1][6] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[2][6]

Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of debrominated starting material (3,5,6-trifluoropyridine) alongside unreacted amine. How can I favor the desired C-N coupling?

Answer: The formation of a debrominated byproduct points towards a competing hydrodebromination pathway. This occurs when the oxidative addition intermediate, LₙPd(Ar)Br, undergoes reaction with a hydride source before it can couple with the amine.

Causality and Solutions:

  • Hydride Source: The hydride can originate from several places, including the amine coupling partner itself (especially primary and secondary alkylamines), the solvent (e.g., THF, alcohols), or impurities in the reagents.

  • Slow C-N Reductive Elimination: The final, product-forming step can be slow for electron-deficient aryl groups. If this step is not kinetically competitive, side reactions like hydrodebromination have more time to occur.

Troubleshooting Steps:

  • Ligand and Pre-catalyst Selection: This is the most critical parameter. For Buchwald-Hartwig reactions, highly active, specialized ligands are required. Pre-catalysts that provide a well-defined, active Pd(0) species are often superior to using separate Pd sources and ligands.[7][8]

  • Base Selection is Crucial: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard for aminations.[8] However, the choice of base can influence the reaction outcome significantly. It's worth screening bases, as solubility and particle size can impact reactivity.[8]

  • Solvent Choice: Ensure you are using a truly anhydrous, non-protic solvent like toluene or dioxane.[6] Avoid solvents that can act as hydride donors.

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Palladium Source Use a pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts)Ensures efficient generation of the active Pd(0) species and offers broad ligand compatibility.[7][8]
Ligand Bulky biaryl phosphines (e.g., XPhos, RuPhos)These ligands are designed to promote fast reductive elimination, which is key to outcompeting side reactions.[9]
Base Sodium tert-butoxide (NaOtBu) or LHMDSStrong bases are required to deprotonate the amine and facilitate the catalytic cycle.[8][10]
Solvent Anhydrous Toluene or DioxaneThese are inert, non-protic solvents that are standard for this reaction. Ensure they are rigorously degassed.[6]

Question 3: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling), leading to a complex mixture and low yield of the desired product. How can I suppress this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[11] With a challenging substrate like this compound, the desired cross-coupling can be slow, giving the homocoupling pathway more opportunity to occur.

Troubleshooting Steps:

  • Rigorous Degassing: This is non-negotiable. Oxygen is the primary culprit for homocoupling.[11] Use at least three freeze-pump-thaw cycles for your solvent and reaction mixture. Alternatively, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can be effective.[1]

  • Minimize Copper(I) Co-catalyst: While CuI is the classic co-catalyst, it promotes homocoupling.[12] Reduce the loading to the minimum effective amount (e.g., 1-2 mol%).

  • Consider Copper-Free Conditions: Modern Sonogashira protocols have been developed that operate without a copper co-catalyst, which completely eliminates Glaser homocoupling.[13] These systems often rely on highly active palladium/phosphine or palladium/NHC catalyst systems and may require a different base, such as an amine base like piperidine or TEA.[11][12]

  • Control Reagent Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and solve low conversion issues.

Caption: A logical workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is the best starting point for couplings with this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.). However, a good starting point is a system known for high activity with challenging substrates. This typically involves a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. For Buchwald-Hartwig reactions, using a dedicated pre-catalyst is highly recommended.[7][8]

Recommended Starting Points for Catalyst Screening

Coupling TypePalladium SourceLigand Recommendation
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos
Buchwald-Hartwig G3 or G4 Buchwald Pre-catalystIntegrated ligand (e.g., XPhos, RuPhos)
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃ (for standard), P(t-Bu)₃ (for copper-free)

Q2: Can I use 2-Chloro-3,5,6-trifluoropyridine instead of the bromo analogue?

A2: You can, but you should expect the reaction to be significantly more difficult. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[14][15] Activating a C-Cl bond requires a more active catalyst system, often involving N-heterocyclic carbene (NHC) ligands or highly specialized phosphines, higher temperatures, and longer reaction times. Unless there is a specific synthetic reason, the bromo- derivative is the more practical choice.

Q3: How do I properly monitor the reaction progress?

A3: Monitoring the reaction is crucial for optimization. The best method depends on the properties of your starting materials and product.

  • TLC (Thin-Layer Chromatography): Fast and simple, but may not be able to resolve starting material from product if they have very similar polarities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile and thermally stable compounds. Provides information on conversion and can help identify byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most versatile and powerful technique. It can handle a wide range of compounds and provides both conversion data and mass information for all components in the mixture.[16][17]

Q4: What is the impact of the fluoride ions on the palladium catalytic cycle?

A4: The fluoride substituents on the pyridine ring primarily exert a strong electron-withdrawing inductive effect. This deactivates the C-Br bond, making the oxidative addition step more difficult.[3] While fluoride ions in solution (e.g., from CsF as a base) can play a role in promoting transmetalation in some coupling reactions like Suzuki-Miyaura, the covalently bound fluorine atoms on the substrate act as deactivating groups in the context of oxidative addition.[18][19] Some research has also shown that fluoride ions can modulate the redox potential of palladium complexes, potentially affecting the catalytic cycle in more complex ways.[18][20]

Experimental Protocols

Protocol 1: General Procedure for Cross-Coupling Screening

This protocol provides a robust setup for screening different catalysts and ligands under inert conditions.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk tube or reaction vial with a stir bar) and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Adding Solids: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, 1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Degassing (if not done in glovebox): If the solids were added on the bench under a flow of inert gas, seal the vessel and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously for the intended duration (e.g., 12-24 hours).

  • Monitoring and Workup: At desired time points, carefully take a small aliquot for analysis (LC-MS or GC-MS). Once complete, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).[5]

The Palladium Catalytic Cycle and Key Failure Points

The following diagram illustrates a generic Pd(0)/Pd(II) catalytic cycle and highlights the steps most susceptible to failure with this compound.

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition L₂Pd(II)(Ar)Br Pd0->OxAdd + Ar-Br Transmetal Transmetalation / Amine Coordination L₂Pd(II)(Ar)(Nu) OxAdd->Transmetal + Nu-M RedElim Reductive Elimination Transmetal->RedElim MBr M-Br / H-Br Transmetal->MBr Byproduct RedElim->Pd0 ArNu Ar-Nu RedElim->ArNu Product ArBr Ar-Br NuM Nu-M / R-NH₂ Inhibition Catalyst Inhibition: Pyridine-N coordination forms inactive species. Inhibition->Pd0 SlowOxAdd Slow Step: C-Br bond deactivated by F atoms. SlowOxAdd->OxAdd

Caption: Pd(0)/Pd(II) catalytic cycle with failure points for fluorinated pyridines.

References

Technical Support Center: Troubleshooting Byproducts in Cross-Coupling Reactions of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding byproduct formation in cross-coupling reactions involving 2-Bromo-3,5,6-trifluoropyridine. The unique electronic properties of this substrate, characterized by a highly electron-deficient pyridine ring, present specific challenges that can lead to undesired side reactions. This resource is designed to help you diagnose and mitigate these issues, leading to cleaner reactions and higher yields of your desired product.

Section 1: Troubleshooting Guide - Common Byproducts and Solutions

This section addresses the most frequently encountered byproducts in cross-coupling reactions with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Issue 1: Formation of a Symmetrical Bipyridine Byproduct (Homocoupling of the Starting Material)

Q1: I am observing a significant amount of 5,5',6,6'-tetrafluoro-2,2'-bipyridine in my reaction mixture. What is causing this homocoupling of my starting material?

A1: The homocoupling of this compound is a common byproduct that can arise from several factors, primarily related to the catalyst system and reaction conditions. The electron-deficient nature of the pyridine ring can make the C-Br bond highly susceptible to certain side reactions.

Possible Causes and Solutions:

  • Catalyst Choice and Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this step.[1]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates as they promote the desired reductive elimination step over pathways leading to homocoupling.[1]

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote byproduct formation. It is advisable to optimize the temperature to find a balance between a reasonable reaction rate and minimal homocoupling.

Experimental Protocol 1: Minimizing Homocoupling of this compound in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling designed to minimize homocoupling of the starting material.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous water (optional, see below)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate glovebox or under an inert atmosphere, prepare a solution of Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add any additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1 M).

  • If the base has low solubility, a minimal amount of degassed water (e.g., 1-2% v/v) can be added to improve solubility, but be mindful of potential protodeboronation.[2][3]

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Protodebromination (Hydrodehalogenation) of the Starting Material

Q2: My main byproduct is 3,5,6-trifluoropyridine, resulting from the replacement of the bromine atom with hydrogen. What causes this protodebromination?

A2: Protodebromination, or hydrodehalogenation, is a frequent side reaction with electron-deficient aryl halides.[4] It can be promoted by various factors in the reaction mixture.

Possible Causes and Solutions:

  • Source of Protons: The primary culprit is often a source of protons in the reaction medium. This can be residual water in the solvent or reagents, or the solvent itself (e.g., alcohols). Ensure all solvents and reagents are rigorously dried and the reaction is run under a strictly inert atmosphere.

  • Base: The choice of base can influence the extent of protodebromination. While strong bases are necessary for transmetalation, some can promote this side reaction. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can help identify the optimal choice for your specific system.[1]

  • Ligand Effects: Certain phosphine ligands can facilitate pathways leading to protodebromination. Experimenting with different classes of ligands (e.g., biarylphosphines vs. ferrocenylphosphines) may be beneficial.

Troubleshooting Workflow for Protodebromination:

G cluster_main Desired Cross-Coupling Pathway cluster_side Common Byproduct Pathways A This compound + Coupling Partner C Oxidative Addition A->C Pd(0) S1 Protodebromination A->S1 Proton Source S2 Homocoupling (Starting Material) A->S2 Inefficient Catalysis B Pd(0) Catalyst D Transmetalation C->D Coupling Partner E Reductive Elimination D->E S3 Homocoupling (Coupling Partner) D->S3 Oxygen/Pd(II) E->B Regenerates F Desired Coupled Product E->F

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Synthetic Utility of 2-Bromo-3,5,6-trifluoropyridine and 2-Iodotetrafluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Selecting the Optimal Halogenated Pyridine Building Block

In the landscape of modern medicinal and agrochemical synthesis, highly functionalized pyridine scaffolds are indispensable. Their unique electronic properties and ability to engage in critical hydrogen bonding interactions make them privileged structures in countless active ingredients.[1] Among the most versatile intermediates for constructing these complex molecules are halogenated fluoropyridines, which serve as key linchpins in cross-coupling and substitution reactions.

This guide provides an in-depth comparison of two such critical building blocks: 2-Bromo-3,5,6-trifluoropyridine and 2-Iodotetrafluoropyridine . While structurally similar, the subtle difference in their halogen atom (Bromine vs. Iodine) and degree of fluorination profoundly impacts their reactivity, dictating the choice of reaction conditions and overall synthetic strategy. As researchers, understanding these nuances is paramount to designing efficient, robust, and scalable synthetic routes. We will explore the fundamental principles governing their reactivity, compare their performance in key transformations, and provide actionable, field-proven experimental protocols to guide your synthetic endeavors.

Foundational Principles: Electronic Effects and Carbon-Halogen Bond Reactivity

The reactivity of both molecules is dominated by two key features: the electron-deficient nature of the pyridine ring and the inherent properties of the carbon-halogen (C-X) bond.

  • Electron-Deficient Ring System: The electronegative pyridine nitrogen, compounded by three or four strongly electron-withdrawing fluorine atoms, renders the aromatic ring highly electron-poor. This electronic state greatly facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions and makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

  • The Carbon-Halogen Bond: The primary differentiator between the two reagents is the C-X bond. The Carbon-Iodine bond is significantly longer and weaker than the Carbon-Bromine bond. This is the single most important factor governing their relative reactivity in cross-coupling catalysis.

PropertyC-Br BondC-I BondImplication for Reactivity
Bond Dissociation Energy (BDE) ~276-285 kJ/mol[2][3]~213-228 kJ/mol[3][4]The lower BDE of the C-I bond leads to a faster, more facile oxidative addition to the Pd(0) catalyst.[2][5]
Bond Polarity More PolarLess PolarWhile polarity influences bond strength, the overriding factor for oxidative addition is the BDE.[6][7]
Reactivity Trend GoodExcellentI > Br > Cl >> F for oxidative addition.[5]

This fundamental difference means that 2-iodotetrafluoropyridine will generally react under milder conditions (e.g., lower temperatures, lower catalyst loadings, weaker bases) than this compound.

Profile: this compound – The Robust Workhorse

This compound is a versatile and widely utilized intermediate for introducing the trifluoropyridyl moiety into target molecules, finding applications in the synthesis of kinase inhibitors and advanced agrochemicals.[8][9] Its C-Br bond is sufficiently reactive for a broad range of standard cross-coupling protocols while offering stability and often, a more economical choice for large-scale work.

Key Synthetic Applications:
  • Suzuki-Miyaura Coupling: The formation of C-C bonds with boronic acids or their esters is arguably the most common application. The reaction is typically high-yielding, though it may require elevated temperatures (80-120 °C) to drive the oxidative addition of the C-Br bond.[10][11]

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction is critical for synthesizing substituted aminopyridines. A significant challenge with 2-halopyridines is the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[12] This necessitates the use of specialized, sterically hindered phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that favor the catalytic cycle over catalyst deactivation.[13][14]

  • Sonogashira Coupling: The introduction of alkynyl groups proceeds efficiently using the standard palladium/copper co-catalyst system.[15][16] The conditions are generally mild, but again, may be more forcing than required for the iodo-analogue.

Causality in Experimental Design:

When working with this compound, the primary consideration is overcoming the activation barrier of the C-Br bond cleavage.

  • Catalyst Choice: Systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands are preferred as they generate highly active Pd(0) species needed for the oxidative addition.

  • Temperature: Reactions often require heating to ensure a reasonable reaction rate. Monitoring by TLC or LC-MS is crucial to avoid decomposition during prolonged heating.

  • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and must be optimized for the specific coupling partners to facilitate the transmetalation step without degrading the substrates.[17]

Profile: 2-Iodotetrafluoropyridine – The High-Reactivity Specialist

2-Iodotetrafluoropyridine is the reagent of choice when milder conditions are required, when dealing with sensitive functional groups, or when seeking to perform selective couplings. The highly reactive C-I bond ensures that oxidative addition to palladium is rapid, often occurring at or slightly above room temperature.

Key Synthetic Applications:
  • Mild-Condition Cross-Coupling: Its enhanced reactivity is its greatest asset. Suzuki, Sonogashira, Heck, and Stille couplings can often be performed at lower temperatures, reducing the risk of side reactions and decomposition of thermally sensitive substrates.[5]

  • Chemoselective Coupling: In substrates containing multiple different halogen atoms (e.g., a bromo- and an iodo-substituent), the C-I bond can be selectively functionalized under conditions that leave the C-Br bond untouched.[5][16] This provides a powerful strategy for sequential, site-specific derivatization.

  • Nucleophilic Aromatic Substitution (SNAr): The tetrafluorinated ring is exceptionally activated towards SNAr. While the iodine at the 2-position can be displaced, the fluorine at the 4-position (para to the nitrogen) is the most common site of nucleophilic attack. This provides an alternative synthetic pathway that is less accessible for the trifluorinated bromo-analogue.

Causality in Experimental Design:

The high reactivity of the C-I bond shifts the experimental focus from driving the reaction to controlling it.

  • Catalyst Loading: Lower catalyst loadings (e.g., 0.5–2 mol%) are often sufficient, which is economically and environmentally advantageous.

  • Temperature Control: Many reactions proceed efficiently at room temperature. Exothermic reactions may even require cooling to maintain selectivity.

  • Side Reaction Prevention: The high reactivity can sometimes lead to faster catalyst decomposition or side reactions like Glaser coupling (alkyne homocoupling) in Sonogashira reactions. Ensuring a strictly inert atmosphere is critical.[18]

Head-to-Head Comparison and Selection Guide

The choice between these two reagents is a strategic decision based on the specific demands of the synthesis.

FeatureThis compound2-IodotetrafluoropyridineSenior Scientist's Insight
Relative Reactivity GoodExcellentIodo is significantly more reactive, enabling milder conditions.[5]
Typical Temperature 80 - 120 °CRoom Temp - 80 °CChoose the iodo-reagent for thermally sensitive substrates.
Catalyst Loading 2 - 5 mol%0.5 - 2 mol%The iodo-reagent offers better atom economy and lower cost of precious metals.
Chemoselectivity Less selectiveEnables selective C-I coupling over C-Br/C-Cl.[16]Essential for sequential functionalization strategies.
SNAr Potential ModerateHigh (especially at C-4)The tetrafluoro-system offers an alternative SNAr pathway.
Cost & Availability Generally lower cost, widely available.Generally higher cost.The bromo-reagent is often the pragmatic choice for large-scale, cost-sensitive projects.
Decision Workflow for Reagent Selection

The following diagram illustrates a logical workflow for choosing the appropriate reagent.

G start Synthetic Goal Defined q1 Does the substrate have sensitive functional groups or is it thermally labile? start->q1 q2 Is sequential, chemoselective coupling required? q1->q2 No reagent_iodo Choose: 2-Iodotetrafluoropyridine q1->reagent_iodo  Yes q3 Is cost the primary driver for the project? q2->q3 No q2->reagent_iodo  Yes reagent_bromo Choose: This compound q3->reagent_bromo  Yes q3->reagent_bromo No (Bromo is a robust default option)

Caption: Decision workflow for selecting the optimal halopyridine reagent.

Validated Experimental Protocols

The following protocols are self-validating systems, representing standardized procedures optimized for reliability and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol details a typical setup for coupling an arylboronic acid with the bromo-reagent, requiring heating to achieve efficient conversion.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 equiv), finely ground

  • 1,4-Dioxane and Water (4:1 v/v), anhydrous and degassed

  • Schlenk flask or sealed reaction vial, magnetic stirrer

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with 2-Iodotetrafluoropyridine

This protocol leverages the high reactivity of the iodo-reagent, allowing the reaction to proceed efficiently at room temperature.[18]

Materials:

  • 2-Iodotetrafluoropyridine (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1.5 mol%)

  • Copper(I) Iodide [CuI] (2 mol%)

  • Triethylamine [Et₃N] and Tetrahydrofuran [THF] (1:2 v/v), anhydrous and degassed

  • Schlenk flask, magnetic stirrer

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Iodotetrafluoropyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition: Add the degassed 1:2 mixture of triethylamine and THF via syringe.

  • Substrate Addition: Add the terminal alkyne dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column and purify by flash chromatography to isolate the desired alkynylpyridine product.

Conclusion and Future Outlook

Both this compound and 2-Iodotetrafluoropyridine are powerful and effective reagents for the synthesis of complex fluorinated pyridines. The choice is not a matter of which is "better," but which is optimal for the task at hand.

  • 2-Iodotetrafluoropyridine is the specialist, offering unparalleled reactivity for mild, selective transformations, making it ideal for delicate substrates in late-stage functionalization.

  • This compound is the reliable workhorse, providing a robust and often more economical path for a vast array of couplings, particularly when thermal stability is not a concern and cost is a key driver.

A thorough understanding of the fundamental principles of C-X bond reactivity, coupled with the practical considerations of substrate scope and project economics, will empower the discerning researcher to confidently select the right tool for the job, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

A Comparative Spectroscopic Guide to Fluorinated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Pyridine Chemistry

To researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, agrochemicals, and functional materials, offers a prime template for fluorine substitution. The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The precise position of the fluorine substituent on the pyridine ring—be it at the 2-, 3-, or 4-position—imparts distinct electronic and steric characteristics, leading to a unique spectroscopic fingerprint for each isomer.

This guide provides an in-depth spectroscopic comparison of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and theoretical explanations. Understanding these spectroscopic signatures is paramount for the unambiguous identification, characterization, and quality control of these critical building blocks in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated pyridines. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electronic environment, which is profoundly influenced by the position of the electronegative fluorine atom.

The Causality Behind Experimental Choices in NMR

The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common choice for these compounds due to its excellent solubilizing power for organic molecules and its relatively simple solvent signal. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, providing a zero reference point. For ¹⁹F NMR, a common external reference is trifluorotoluene or neat C₆F₆. The choice of spectrometer field strength (e.g., 400 MHz for ¹H) dictates the resolution of the spectra; higher fields provide better separation of complex multiplets.

¹H NMR Spectroscopy

The ¹H NMR spectra of fluoropyridine isomers are distinguished by the chemical shifts of the ring protons and the presence of H-F coupling. The electron-withdrawing nature of fluorine generally deshields adjacent protons, shifting their resonances downfield.

  • 2-Fluoropyridine: The proton at position 6 (adjacent to nitrogen) is typically the most downfield, influenced by both the nitrogen and the ortho-fluorine.

  • 3-Fluoropyridine: The protons at positions 2 and 4 are significantly affected by the fluorine, exhibiting complex splitting patterns due to both H-H and H-F couplings.

  • 4-Fluoropyridine: The protons at positions 2 and 6 (ortho to nitrogen) are equivalent, as are the protons at positions 3 and 5 (ortho to fluorine). This symmetry simplifies the spectrum compared to the other isomers.

¹³C NMR Spectroscopy

The position of the fluorine atom has a dramatic effect on the ¹³C NMR spectrum, primarily through large one-bond ¹³C-¹⁹F coupling constants (¹JCF) and significant changes in chemical shifts. The carbon directly attached to the fluorine atom exhibits a large doublet and is shifted significantly downfield.

  • 2-Fluoropyridine: The C2 carbon shows a large ¹JCF coupling and is highly deshielded.

  • 3-Fluoropyridine: The C3 carbon is similarly affected, with its resonance appearing as a large doublet.

  • 4-Fluoropyridine: The C4 carbon displays the characteristic large ¹JCF coupling.

The influence of the fluorine substituent is also transmitted through the ring, affecting the chemical shifts of the other carbon atoms to varying degrees depending on the isomer.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine nucleus is highly dependent on its position on the pyridine ring.

  • 2-Fluoropyridine: The fluorine at the 2-position experiences a unique electronic environment due to its proximity to the nitrogen atom.

  • 3-Fluoropyridine: The fluorine at the 3-position is in a meta-like relationship to the nitrogen.

  • 4-Fluoropyridine: The fluorine at the 4-position is in a para-like relationship to the nitrogen, leading to a distinct chemical shift.

Table 1: Comparative NMR Data for Fluoropyridine Isomers (in CDCl₃)

IsomerNucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)
2-Fluoropyridine ¹HH3: ~6.9, H4: ~7.8, H5: ~7.2, H6: ~8.2³JHF(H3-F) ≈ 8, ⁴JHF(H4-F) ≈ 4, ⁵JHF(H5-F) ≈ 1, ⁴JHF(H6-F) ≈ 0
¹³CC2: ~163 (d), C3: ~110 (d), C4: ~140 (d), C5: ~123 (d), C6: ~149 (d)¹JCF(C2-F) ≈ 240, ²JCF(C3-F) ≈ 40, ³JCF(C4-F) ≈ 15, ⁴JCF(C5-F) ≈ 4, ³JCF(C6-F) ≈ 15
¹⁹F~ -68
3-Fluoropyridine ¹HH2: ~8.4, H4: ~7.4, H5: ~7.3, H6: ~8.4³JHF(H2-F) ≈ 3, ²JHF(H4-F) ≈ 9, ⁴JHF(H5-F) ≈ 5, ⁵JHF(H6-F) ≈ 1
¹³CC2: ~141 (d), C3: ~158 (d), C4: ~124 (d), C5: ~123 (d), C6: ~147 (d)²JCF(C2-F) ≈ 20, ¹JCF(C3-F) ≈ 250, ²JCF(C4-F) ≈ 20, ³JCF(C5-F) ≈ 3, ⁴JCF(C6-F) ≈ 3
¹⁹F~ -115
4-Fluoropyridine ¹HH2,6: ~8.5, H3,5: ~7.0³JHF(H3,5-F) ≈ 7
¹³CC2,6: ~150 (d), C3,5: ~110 (d), C4: ~165 (d)³JCF(C2,6-F) ≈ 15, ²JCF(C3,5-F) ≈ 20, ¹JCF(C4-F) ≈ 260
¹⁹F~ -95

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes

Vibrational spectroscopy provides valuable information about the functional groups and the overall structure of a molecule. The introduction of a heavy and electronegative fluorine atom significantly perturbs the vibrational modes of the pyridine ring.[1]

The Causality Behind Experimental Choices in IR Spectroscopy

For liquid samples like the fluoropyridine isomers, the simplest method for IR analysis is to prepare a neat (undiluted) thin film between two salt plates (e.g., NaCl or KBr).[2] These salt plates are transparent in the mid-IR region. A background spectrum of the empty spectrometer is recorded first to be subtracted from the sample spectrum, removing interference from atmospheric water and carbon dioxide.

The C-F stretching vibration is a key diagnostic band in the IR spectra of fluorinated compounds. Its position is sensitive to the electronic environment. Additionally, the characteristic ring stretching and bending vibrations of the pyridine moiety are altered by fluorine substitution.

  • 2-Fluoropyridine: The C-F stretch is observed, and the ring vibrations are shifted compared to pyridine.

  • 3-Fluoropyridine: The position of the C-F stretch differs from the 2-isomer, and the pattern of ring vibrations is also distinct.[3]

  • 4-Fluoropyridine: The high symmetry of this isomer can lead to fewer observed bands in the IR and Raman spectra compared to the less symmetric isomers.

Table 2: Key IR Absorption Frequencies for Fluoropyridine Isomers (cm⁻¹)

Vibrational Mode2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
C-F Stretch~1250~1230~1220
Ring Stretching~1600, ~1570, ~1470, ~1430~1590, ~1570, ~1470, ~1420~1600, ~1580, ~1480, ~1410
C-H Bending~1150, ~1050, ~800~1140, ~1030, ~810~1160, ~1020, ~820

Note: These are approximate values, and the actual spectra will show more complex patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like pyridine and its derivatives, the most important transitions are the π → π* and n → π* transitions. The position of the fluorine atom influences the energies of the molecular orbitals and thus the wavelengths of these electronic transitions.[4]

The Causality Behind Experimental Choices in UV-Vis Spectroscopy

A suitable solvent for UV-Vis spectroscopy should be transparent in the wavelength range of interest and should not interact strongly with the analyte. Solvents like ethanol, methanol, or cyclohexane are commonly used. A quartz cuvette is used as the sample holder because glass absorbs UV radiation at lower wavelengths. The concentration of the sample is adjusted to ensure that the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1.

The π → π* transitions in aromatic systems are typically intense, while the n → π* transition of the nitrogen lone pair in pyridine is weaker and can be sensitive to solvent polarity. Fluorine substitution can cause a shift in the absorption maxima (λ_max).

  • 2-Fluoropyridine: The fluorine atom in the ortho position can have a more pronounced effect on the electronic transitions compared to the other isomers.

  • 3-Fluoropyridine: The meta-substitution pattern leads to its own characteristic absorption spectrum.

  • 4-Fluoropyridine: The para-substitution can influence the charge distribution in the excited state, affecting the λ_max.

Table 3: UV-Vis Absorption Maxima (λ_max) for Fluoropyridine Isomers (in Ethanol)

Isomerπ → π* Transition (λ_max, nm)n → π* Transition (λ_max, nm)
2-Fluoropyridine ~200, ~255~270
3-Fluoropyridine ~205, ~260~275
4-Fluoropyridine ~200, ~250~270

Note: The n → π* transition is often observed as a shoulder on the more intense π → π* band and can be subject to solvatochromic shifts.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the fluoropyridine isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (at 100 MHz). Use a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 s, and 1024 scans.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on the same instrument (at 376 MHz). Use a proton-decoupled pulse sequence. Use a sealed capillary containing trifluorotoluene as an external reference. Typical parameters include a 30° pulse width, a relaxation delay of 1 s, and 64 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid fluoropyridine isomer onto the surface of a clean, dry NaCl or KBr salt plate.

  • Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Background Collection: Place the empty, closed spectrometer sample compartment and run a background scan.

  • Sample Analysis: Place the assembled salt plates into the sample holder in the spectrometer.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the fluoropyridine isomer in ethanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in ethanol.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent (ethanol) and place it in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the dilute sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample from 400 nm to 200 nm.

  • Data Analysis: The software will automatically subtract the baseline spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λ_max).

Visualizing the Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Fluoropyridine Isomer NMR NMR Sample->NMR Dissolve in CDCl3 IR IR Sample->IR Neat liquid film UV_Vis UV-Vis Sample->UV_Vis Dilute in Ethanol Structure Structural Elucidation NMR->Structure IR->Structure Properties Electronic Properties UV_Vis->Properties Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of fluoropyridine isomers.

Conclusion

The spectroscopic comparison of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine reveals that each isomer possesses a unique and identifiable spectral fingerprint. The position of the fluorine atom dictates the electronic distribution within the pyridine ring, which in turn governs the chemical shifts and coupling patterns in NMR spectroscopy, the vibrational frequencies in IR and Raman spectroscopy, and the electronic transition energies in UV-Vis spectroscopy. A thorough understanding and application of these techniques are indispensable for scientists working with these versatile fluorinated heterocycles, ensuring the correct identification of isomers and the quality of materials used in the development of new pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to the Efficacy of 2-Bromo-3,5,6-trifluoropyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone strategy.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] Among the privileged heterocyclic structures, the trifluoromethylpyridine (TFMP) moiety has emerged as a critical component in numerous successful pharmaceuticals and crop protection agents.[1][4] This guide provides an in-depth analysis of 2-Bromo-3,5,6-trifluoropyridine , a key building block that serves as a versatile and efficient gateway to complex, highly functionalized pyridine-based molecules.

This document moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of why and when to select this compound over other alternatives, supported by comparative data and detailed experimental protocols.

The Molecular Advantage: Unpacking the Reactivity of this compound

The efficacy of this compound stems from the specific arrangement of its substituents. The pyridine ring is electronically deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms. This electronic nature, combined with the presence of a bromine atom at the 2-position, dictates its reactivity profile:

  • Excellent Leaving Group: The bromine atom at the C2 position serves as an excellent leaving group, making the compound highly amenable to a wide range of metal-catalyzed cross-coupling reactions.[3][5] This is the primary mode of its application in multi-step synthesis.

  • Activated Ring for Nucleophilic Substitution: The strong electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, although the primary utility is often seen in cross-coupling.

  • Modulation of Physicochemical Properties: The trifluoropyridinyl moiety, once incorporated, imparts desirable properties to the final molecule, including enhanced metabolic stability and membrane permeability, which are critical parameters in lead optimization for pharmaceuticals.[6]

This unique combination of features makes it a valuable intermediate for constructing diverse compound libraries for screening and optimization in both pharmaceutical and agrochemical research.[3][5]

Comparative Analysis: this compound vs. Alternatives

The choice of a building block is a critical decision in synthetic design, impacting yield, cost, and scalability. While this compound is a powerful reagent, a comprehensive evaluation of its alternatives is essential for process optimization. The primary alternatives involve other halopyridines or strategies that reverse the polarity of the coupling partners.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is Iodo > Bromo > Chloro .[7] This trend is governed by the carbon-halogen bond dissociation energy.

Reagent TypeKey AdvantagesKey DisadvantagesBest-Use Scenarios
This compound Balanced reactivity and stability; good yields in cross-coupling; commercially available.[3][5]More expensive than chloro-derivatives; less reactive than iodo-derivatives.General-purpose C-C, C-N, and C-O bond formation where reliable yields and moderate conditions are desired.
2-Chloro-3,5,6-trifluoropyridine Lower cost, making it suitable for large-scale synthesis.[7]Lower reactivity requires harsher reaction conditions (higher temperatures, stronger bases, more specialized catalysts), potentially limiting functional group tolerance.[7]Large-scale industrial synthesis where cost is a primary driver and the substrate can tolerate more forcing conditions.
2-Iodo-3,5,6-trifluoropyridine Highest reactivity, allowing for milder reaction conditions and shorter reaction times.[7]Higher cost; potential for lower stability and side reactions (e.g., homocoupling).Small-scale synthesis of complex molecules, particularly with sensitive functional groups or sterically hindered coupling partners.
Potassium (trifluoropyridyl)trifluoroborates / Boronic Acids Reverses the polarity, allowing coupling with aryl halides; stable, crystalline solids.[7][8]Requires an additional synthetic step to prepare the boronate reagent; may have different reactivity profiles.When the desired aryl halide is more readily available or stable than the corresponding arylboronic acid.[7]

Workflow & Decision Logic

The selection of the optimal pyridine building block is a multi-factorial decision. The following diagram illustrates a logical workflow for making this choice.

G cluster_start Project Goals cluster_factors Decision Factors cluster_reagents Reagent Selection start Define Synthetic Target & Key Transformation scale Scale of Synthesis? start->scale reactivity Substrate Sensitivity? / Reactivity Needs? scale->reactivity Small / Lab Scale chloro Use Chloro-Pyridine (e.g., 2-Chloro-3,5,6-trifluoropyridine) scale->chloro Large Scale cost Cost Constraints? bromo Use Bromo-Pyridine (e.g., this compound) reactivity->bromo Standard Reactivity iodo Use Iodo-Pyridine (e.g., 2-Iodo-3,5,6-trifluoropyridine) reactivity->iodo High Reactivity Needed (Mild Conditions) cost->chloro High Cost Sensitivity cost->bromo Moderate Cost Sensitivity cost->iodo Low Cost Sensitivity

Caption: Decision workflow for selecting the appropriate halopyridine precursor.

Experimental Protocols and Performance Data

The true measure of a reagent's efficacy lies in its performance. The following protocols are representative methodologies for key transformations using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds.[9]

G reagents 1. Combine Reagents - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) solvent 2. Add Solvent - Degassed 1,4-Dioxane/Water (4:1) reagents->solvent reaction 3. Reaction - Heat to 90°C - Stir for 12-18h under Argon solvent->reaction workup 4. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O, Brine reaction->workup purify 5. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.[10]

  • Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[10]

  • Upon completion, cool the mixture to room temperature, dilute it with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3,5,6-trifluoropyridine.[10]

EntryArylboronic Acid PartnerCatalyst (mol%)BaseYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃80-90
33-Chlorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃75-85
42-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃70-80

Yields are representative based on established methodologies for similar bromopyridine couplings.[9][10][11]

Protocol 2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, crucial for synthesizing many pharmacologically active molecules.[11]

Detailed Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 2-amino-3,5,6-trifluoropyridine derivative.[11]

EntryAmine PartnerCatalyst/Ligand (mol%)BaseYield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu80-90
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃70-80
3BenzylaminePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄75-85

Yields are representative based on established protocols for the amination of 2-bromopyridines.[11]

Conclusion and Future Outlook

This compound stands as a robust and highly effective building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its well-balanced profile of reactivity, stability, and commercial availability makes it a first-choice reagent for introducing the trifluoropyridinyl moiety. While alternatives like chloro- and iodo-pyridines have their place in specific applications driven by cost or reactivity demands, the bromo-derivative offers the most versatile and reliable performance across a broad range of synthetic transformations. The continued development of novel catalysts and reaction conditions will undoubtedly further expand the utility of this pivotal intermediate, solidifying its role in the creation of next-generation therapeutics and crop protection agents.

References

A Senior Application Scientist's Guide to the Scalable Synthesis of 3,5,6-Trifluoropyridine Derivatives from 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5,6-Trifluoropyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method to enhance critical molecular properties. Fluorination can dramatically improve metabolic stability, membrane permeability, and binding affinity.[1][2] The 3,5,6-trifluoropyridine moiety, in particular, has emerged as a privileged structural motif. Its unique electronic profile and metabolic robustness make it a highly sought-after component in a new generation of pharmaceuticals and crop protection agents.[3][4]

2-Bromo-3,5,6-trifluoropyridine stands out as the premier building block for accessing this valuable scaffold. The bromine at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the electron-deficient, highly fluorinated ring is primed for other transformations.[4] For researchers, scientists, and process chemists, understanding the scalability of reactions involving this key intermediate is paramount. This guide provides an in-depth, comparative analysis of the most critical, scalable transformations of this compound, grounded in mechanistic principles and supported by practical, field-proven protocols.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The C2-bromo group is the primary site for palladium-catalyzed reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. The scalability of these reactions hinges on a careful selection of catalyst, ligand, base, and solvent to ensure high conversion, minimize side products, and facilitate purification.

Suzuki-Miyaura Cross-Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized method for creating C(sp²)–C(sp²) bonds in industrial synthesis due to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[5]

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The efficiency of each step is highly dependent on the electronic and steric properties of the ligands on the palladium center and the choice of base.

Scalability Challenges & Comparative Analysis:

  • Catalyst & Ligand Selection: For electron-deficient substrates like this compound, electron-rich, bulky phosphine ligands are often required to promote the oxidative addition step and accelerate the reductive elimination. While classic catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands (e.g., SPhos, XPhos) often provide higher turnover numbers (TONs) and allow for lower catalyst loadings, a critical factor for cost and purity at scale.[6][7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases are preferred for scalability. Potassium carbonate (K₂CO₃) is a cost-effective choice, but stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for challenging couplings, though they present higher costs and can be more difficult to handle on a large scale.[6][8] Debromination of the starting material can be a significant side reaction, often exacerbated by stronger bases or elevated temperatures.[5]

  • Solvent System: A biphasic solvent system, such as toluene/water or 1,4-dioxane/water, is common.[6][7] The choice of solvent impacts not only reaction kinetics but also product solubility and the ease of phase separation during workup. For large-scale operations, solvents like 2-MeTHF are gaining traction as greener alternatives to dioxane or THF.

Comparative Data for Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Time (h) Yield (%) Key Considerations
Pd(PPh₃)₄ (3-5) - K₂CO₃ (2) Toluene/H₂O 100 12-18 Moderate Cost-effective, classic system. May require higher catalyst loading.[6]
PdCl₂(dppf) (2-3) - Na₂CO₃ (2) Dioxane/H₂O 90-100 8-16 Good Reliable and effective for a broad range of substrates.[7]

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | 2-MeTHF/H₂O | 100 | 4-12 | Excellent | Buchwald ligands often give higher yields and faster reactions.[7] |

Detailed Protocol: Scalable Suzuki-Miyaura Coupling

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv.)

  • SPhos (0.02 equiv.)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water

Procedure:

  • Vessel Inerting: Charge a reactor with this compound, 4-methoxyphenylboronic acid, and K₃PO₄. Purge the vessel with nitrogen or argon for at least 30 minutes.

  • Catalyst Charge: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add degassed 2-MeTHF and water (typically a 4:1 to 10:1 organic:aqueous ratio).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS until starting material consumption is complete (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or silica gel chromatography.

Workflow Visualization: Optimizing Suzuki-Miyaura Scale-Up

Suzuki_Optimization start Initial Lab Scale (e.g., 1g) check_yield Yield > 85%? start->check_yield check_purity Purity > 98%? check_yield->check_purity Yes optimize_ligand Screen Ligands (e.g., XPhos, RuPhos) & Catalyst Loading check_yield->optimize_ligand No optimize_solvent Evaluate Solvents (Toluene, Dioxane) & Water Ratio check_purity->optimize_solvent No pilot_run Pilot Scale Run (e.g., 100g) check_purity->pilot_run Yes optimize_base Screen Bases (K2CO3, Cs2CO3) & Stoichiometry optimize_ligand->optimize_base optimize_base->optimize_solvent optimize_solvent->start end_process Final Process Defined pilot_run->end_process

Caption: Decision workflow for Suzuki-Miyaura reaction scale-up.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[9]

Mechanistic Causality: Similar to the Suzuki coupling, the reaction involves an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[9] The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation step without competing side reactions.

Scalability Challenges & Comparative Analysis:

  • Catalyst & Ligand System: The success of a Buchwald-Hartwig amination is highly dependent on the ligand. For electron-deficient pyridyl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands (e.g., dppf) are often required.[10] The choice depends on the steric and electronic nature of the amine coupling partner.

  • Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, but its pyrophoric nature requires specialized handling procedures at scale.[8] Weaker bases like K₂CO₃ or K₃PO₄ can sometimes be used, especially with more nucleophilic amines, which improves the process safety profile.

  • Amine Volatility: When working with volatile amines like ammonia or methylamine, the reaction must be conducted in a sealed pressure vessel, which adds complexity and cost to the process.[10] Using ammonium salts can sometimes circumvent this issue.[10]

Comparative Data for Buchwald-Hartwig Amination Conditions

Catalyst System (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Time (h) Yield (%) Key Considerations
Pd₂(dba)₃ (1) BINAP (1.5) NaOt-Bu (1.4) Toluene 80-100 6-12 Good Classic system, effective for many secondary amines.[9]
Pd(OAc)₂ (2) XPhos (4) K₂CO₃ (2) t-BuOH 100-110 8-18 Good-Excellent Broader scope, often tolerates weaker bases.

| Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2) | THF | 60-80 | 4-10 | Excellent | Highly active system, allows for lower temperatures. |

Detailed Protocol: Scalable Buchwald-Hartwig Amination

Objective: To couple this compound with morpholine.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.)

  • XPhos (0.025 equiv.)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv.)

  • Toluene

Procedure:

  • Vessel Inerting: Charge an inerted reactor with NaOt-Bu, Pd₂(dba)₃, and XPhos.

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene, followed by a slow addition of morpholine. Finally, add the this compound.

  • Reaction: Heat the mixture to 100-110 °C. Monitor the reaction progress by HPLC or GC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Separate the layers, and extract the aqueous phase with toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. The product can be purified via crystallization or column chromatography.

Workflow Visualization: Buchwald-Hartwig Process Flow

Buchwald_Workflow reagents Charge Reactor: - Aryl Halide - Amine - Base (e.g., NaOtBu) catalyst Catalyst System: - Pd Source (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene) catalyst->solvent reaction Heat to Reaction Temp (e.g., 100°C) solvent->reaction monitoring Monitor by HPLC/GC-MS reaction->monitoring workup Quench & Aqueous Workup monitoring->workup purification Product Isolation & Purification workup->purification

Caption: General experimental workflow for a Buchwald-Hartwig amination.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - A Complementary Strategy

While cross-coupling dominates reactivity at the C2 position, the highly electron-deficient nature of the trifluoropyridine ring enables a powerful, metal-free alternative: Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality & Regioselectivity: The electron-withdrawing effects of the three fluorine atoms and the pyridine nitrogen make the ring susceptible to attack by nucleophiles. This attack typically occurs at the C4 position (para to the nitrogen), which is the most electron-deficient and can best stabilize the resulting negative charge in the Meisenheimer intermediate.[11][12] This provides a complementary regioselectivity to the C2-functionalization achieved via cross-coupling.

Scalability Challenges & Comparative Analysis:

  • Nucleophile Scope: A wide range of O-, N-, and S-based nucleophiles can be employed. The reaction is typically most efficient with strong nucleophiles.

  • Solvent and Temperature: Polar aprotic solvents such as DMF, DMSO, or NMP are required to solvate the nucleophile and facilitate the reaction. These reactions can be highly exothermic, and careful temperature control is a critical safety consideration for scale-up.

  • Metal-Free Advantage: The primary advantage of SNAr is that it avoids the use of expensive and toxic heavy metal catalysts. This simplifies purification, reduces cost, and improves the environmental profile of the synthesis.

Comparative Data for SNAr Reactions

Nucleophile Solvent Temp (°C) Time (h) Outcome Key Considerations
Sodium Methoxide DMF 25-50 2-6 High yield of 4-methoxy product Potential for high exotherm; requires careful addition and cooling.
Pyrrolidine DMSO 80-100 4-8 High yield of 4-pyrrolidinyl product Higher temperatures may be needed for less reactive amines.

| Sodium Thiophenoxide | NMP | 60-80 | 3-5 | High yield of 4-thioether product | S-nucleophiles are often very reactive in this system. |

Detailed Protocol: Scalable Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2-Bromo-3,5-difluoro-6-(pyrrolidin-1-yl)pyridine. Note: SNAr on this substrate is expected at C4, this protocol is illustrative of the general procedure.

Materials:

  • This compound (1.0 equiv.)

  • Pyrrolidine (2.2 equiv.)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a reactor, add this compound, K₂CO₃, and DMF.

  • Nucleophile Addition: Slowly add pyrrolidine to the stirred suspension. Control the addition rate to maintain the internal temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the mixture to 70-80 °C and stir until the reaction is complete as judged by HPLC.

  • Workup: Cool the reaction mixture and pour it into a larger volume of water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry, and concentrate. The crude product can be purified by crystallization or chromatography.

Logic Diagram: Regiochemical Control

Regioselectivity Start This compound Condition Reaction Type? Start->Condition Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Condition->Pd_Coupling Metal Catalyst SNAr Nucleophilic Aromatic Substitution (SNAr) Condition->SNAr Strong Nucleophile, No Metal Product_C2 Functionalization at C2 Pd_Coupling->Product_C2 Product_C4 Functionalization at C4 SNAr->Product_C4

Caption: Choosing a reaction to control functionalization site.

Part 3: Safety and Handling for Scale-Up

When moving from the bench to pilot or manufacturing scale, safety becomes the primary concern.

  • This compound: This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] Avoid inhalation of dust or vapors.

  • Palladium Catalysts: Palladium compounds are toxic and costly. Engineering controls (e.g., gloveboxes, fume hoods) should be used to prevent exposure. All waste streams containing palladium must be handled and disposed of according to regulations.

  • Reagents:

    • Sodium tert-butoxide: Highly flammable and pyrophoric solid. Must be handled under an inert atmosphere.

    • Boronic Acids: Generally stable, but can be irritants.

    • Phosphine Ligands: Many are air-sensitive and require handling under an inert atmosphere. They can also be toxic.

  • Thermal Hazards: SNAr reactions, in particular, can be highly exothermic. Reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) are strongly recommended before scaling up to understand the thermal profile and ensure adequate cooling capacity is in place to prevent a thermal runaway.

Conclusion and Strategic Outlook

This compound is a cornerstone intermediate that offers drug development professionals two distinct and highly valuable synthetic pathways.

  • Palladium-catalyzed cross-coupling at the C2-position provides reliable and versatile access to a vast array of C-C and C-N linked analogues. For scalability, the focus must be on optimizing catalyst loading with modern, highly active ligands to control costs and simplify purifications.

  • Nucleophilic aromatic substitution at the C4-position offers a powerful, metal-free strategy that is often more atom-economical and environmentally friendly. The key to scaling this chemistry is a thorough understanding and control of its thermal hazards.

The choice between these pathways is dictated by the desired final structure, providing chemists with remarkable strategic flexibility. As demand for complex, fluorinated molecules continues to grow, a deep, practical understanding of these scalable reactions will remain a critical skill for process chemists and researchers dedicated to advancing medicinal and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in the synthesis of pharmaceuticals and agrochemicals, 2-Bromo-3,5,6-trifluoropyridine is a compound frequently handled by researchers in drug development and chemical synthesis.[1] Its reactive nature makes it invaluable in the lab, but also necessitates a rigorous and well-understood protocol for its disposal. This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this halogenated pyridine derivative, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principle: Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is to understand the material's hazards and correctly classify the waste stream. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms bonded to its pyridine ring structure. This classification is not merely academic; it is a critical directive for its disposal pathway.

Why this classification matters: Halogenated organic wastes cannot be disposed of with non-halogenated organic solvents.[2] The presence of halogens requires specialized high-temperature incineration to ensure complete destruction and prevent the formation of persistent and toxic byproducts such as dioxins or furans.[3][4] Mixing these waste streams leads to costly and improper waste management.[2] Therefore, all waste containing this compound must be segregated as Halogenated Organic Hazardous Waste .[4]

While a specific Safety Data Sheet (SDS) for CAS number 1186194-66-0 should always be consulted, we can extrapolate primary hazards from structurally similar compounds. The data presented below is based on related brominated and fluorinated pyridines and should be used as a conservative guide.

Hazard CategoryClassificationRationale and Implication
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or inhaled.[5][6][7] This necessitates the use of full personal protective equipment (PPE) and handling within a certified chemical fume hood.
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][6][7][8] Prolonged contact must be avoided, and appropriate gloves are required.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[5][6][7][8] Chemical safety goggles are mandatory.
Specific Target Organ Toxicity Category 3 (Respiratory System)May cause respiratory irritation.[5][6][7][9] All handling of solids and solutions should occur in a well-ventilated area, preferably a fume hood.[10]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to establish a safe operating environment.

  • Engineering Controls : All handling and weighing of this compound, whether in solid or solution form, must be conducted within a properly functioning and certified laboratory chemical fume hood.[11] An emergency eyewash station and safety shower must be readily accessible.[6][11]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Chemical safety goggles are required.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

    • Hand Protection : Wear nitrile rubber gloves.[10] Given the compound's nature as a halogenated organic, check the glove manufacturer's compatibility chart. Double-gloving is recommended for extended handling.

    • Body Protection : A fully-buttoned lab coat must be worn to protect from skin contact.[10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The waste generator is legally responsible for ensuring the waste is managed correctly from "cradle to grave."[2]

Step 1: Waste Segregation

  • Action : At the point of generation, immediately segregate all waste contaminated with this compound.

  • Causality : This is the most critical step. Do not mix this waste with non-halogenated solvents, aqueous waste, or solid municipal trash.[2][4] This includes:

    • Unused or surplus solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., weigh boats, spatulas, pipette tips).

    • Contaminated PPE (e.g., gloves, disposable sleeves).

Step 2: Container Selection and Preparation

  • Action : Select a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) carboys or other chemically resistant containers are appropriate.[12]

  • Causality : The container must be leak-proof and have a secure, vapor-tight seal to prevent the release of fumes.[11] It must also be compatible with the chemical to avoid degradation of the container itself.

Step 3: Labeling Requirements

  • Action : Clearly label the waste container before adding any waste. The label must include:

    • The words "Hazardous Waste "[12]

    • The full chemical name: "This compound " and any other components in the waste stream.[12]

    • The primary hazard warnings (e.g., "Toxic," "Irritant").

    • The date of waste accumulation.

  • Causality : Proper labeling is a legal requirement and ensures that anyone handling the container is aware of its contents and the associated dangers. It also provides critical information for the final disposal facility.

Step 4: Accumulation and Storage

  • Action : Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Causality : This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizers and acids to prevent dangerous reactions.[11] The container must remain closed except when adding waste.

Step 5: Final Disposal Coordination

  • Action : Once the container is full or is no longer being used, arrange for its collection.

  • Causality : Disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13] Never pour this chemical down the drain or dispose of it in regular trash.[2][13]

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment :

    • For Solid Spills : Gently sweep up the material and place it into the designated hazardous waste container.[5] Avoid creating dust.[5]

    • For Liquid Spills : Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into the sealed hazardous waste container.[12]

  • Decontamination : Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as halogenated hazardous waste.[12]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper handling and disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Containment & Storage cluster_2 Final Disposal cluster_3 Emergency Spill start Generation of Waste (Pure Chemical, Solution, Contaminated Labware) ppe Step 1: Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe Before Handling spill Spill Occurs start->spill If accidental release segregate Step 2: Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Step 3: Use Compatible Container (e.g., Labeled HDPE Carboy) segregate->container Place waste in... labeling Step 4: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) container->labeling storage Step 5: Store in Designated Satellite Accumulation Area labeling->storage ehs Step 6: Contact EHS or Licensed Waste Contractor for Pickup storage->ehs When full... contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Material and Decontaminate Area contain_spill->collect_spill collect_spill->segregate All cleanup materials are hazardous waste

Caption: Decision workflow for handling and disposing of this compound.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-3,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of reagents utilized, halogenated pyridines such as 2-Bromo-3,5,6-trifluoropyridine serve as critical building blocks. However, their reactivity and potential hazards necessitate a robust understanding of safe handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. While specific toxicological data for this compound may be limited, information from safety data sheets (SDS) for structurally similar compounds, such as 2-bromo-3-(trifluoromethyl)pyridine, reveals several key hazards.[1] This chemical is classified as a flammable solid and is toxic.[1] It is known to cause skin irritation and serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[1][2][4]

Due to these potential risks, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential for ensuring personal safety and the integrity of your research.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

While engineering controls like fume hoods are the first line of defense, PPE is the critical final barrier between you and potential exposure.[5][6] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile recommended for pyridines)Provides a direct barrier against skin contact.[5] Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contamination is known or suspected.[6] Employ the proper glove removal technique to avoid contaminating your hands.
Eyes/Face Safety goggles with side shields or a full-face shieldProtects against splashes that can cause serious eye damage.[1][6][7] A face shield offers broader protection for the entire face.[6] Standard eyeglasses are not a substitute for proper safety eyewear.[6]
Body Chemical-resistant lab coat or coverallsPrevents contact with skin and contamination of personal clothing.[5][8] A long-sleeved, seamless gown provides optimal protection.[7]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Necessary when working outside of a fume hood, when there is a risk of generating dust, or during a large spill.[6][7] A surgical mask offers little to no protection from chemical vapors or dust.[6]

A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring reproducible results. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Safe handling workflow for this compound.

Experimental Protocol:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and any other chemicals being used.

  • Don Appropriate PPE: As outlined in the table above, put on your lab coat, safety goggles, and chemical-resistant gloves.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound within the fume hood.

    • Avoid generating dust during transfer.[9]

    • Use a spatula or other appropriate tool for transfers.

  • Reaction Setup:

    • Ensure your reaction vessel is securely clamped and positioned within the fume hood.

    • Add the compound to the reaction vessel slowly and carefully.

  • Post-Handling:

    • After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area.[2]

    • Keep away from heat, sparks, and open flames.[1]

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is your best defense.

Spill Response
  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby colleagues.[9]

  • Don Additional PPE: If not already wearing it, don respiratory protection before re-entering the area.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[9]

    • For solutions, absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[9]

  • Decontaminate and Ventilate: Clean the spill area with an appropriate solvent and ensure the area is well-ventilated.[9]

  • Report the Spill: Report the incident to your supervisor and environmental health and safety department.[10]

Exposure Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][5] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][11] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air.[2][4][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Seek immediate medical attention.[1][2]

Responsible Disposal: A Commitment to Safety and Environmental Stewardship

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Consult Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal company.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.